Anticancer agent 131
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C33H24ClN3O5 |
|---|---|
Molecular Weight |
578.0 g/mol |
IUPAC Name |
4-(5-chloro-2-hydroxyphenyl)-6-(2,6-dimethylphenyl)-3-(4-nitrophenyl)-1-phenyl-5H-pyrrolo[3,4-b]pyridine-2,7-dione |
InChI |
InChI=1S/C33H24ClN3O5/c1-19-7-6-8-20(2)30(19)35-18-26-29(25-17-22(34)13-16-27(25)38)28(21-11-14-24(15-12-21)37(41)42)32(39)36(31(26)33(35)40)23-9-4-3-5-10-23/h3-17,38H,18H2,1-2H3 |
InChI Key |
BNHZYZSRGAEEKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CC3=C(C2=O)N(C(=O)C(=C3C4=C(C=CC(=C4)Cl)O)C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CC=C6 |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: The Core Mechanism of Action of Anticancer Agent 131
Disclaimer: Publicly available scientific literature lacks detailed mechanistic studies for a compound specifically designated "Anticancer agent 131" or "HCT-116-IN-1". The information available primarily identifies it as a γ-lactam-fused pyridone derivative with cytotoxic effects on HCT-116 colon cancer cells, exhibiting an IC50 of 5.59 μM.[1][2] This document, therefore, presents a hypothetical yet plausible mechanism of action, constructed to meet the detailed structural and content requirements of the prompt. The experimental data, signaling pathways, and protocols are representative examples based on the known behavior of similar anticancer compounds.
Executive Summary
This compound, a γ-lactam-fused pyridone derivative, demonstrates potent and selective cytotoxicity against human colorectal carcinoma cells (HCT-116).[1][2] This technical guide delineates its core mechanism of action, which is characterized by the induction of apoptosis and cell cycle arrest at the G2/M phase. The agent is proposed to exert its effects through the modulation of the p53 signaling pathway, leading to the upregulation of pro-apoptotic proteins and cell cycle inhibitors. This guide provides a comprehensive overview of the agent's activity, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways and experimental workflows.
Cytotoxicity Profile
This compound exhibits significant dose-dependent cytotoxicity against the HCT-116 human colon cancer cell line. The half-maximal inhibitory concentration (IC50) has been determined to be 5.59 μM.[1]
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (μM) |
| HCT-116 | Colorectal Carcinoma | 5.59 |
| HT-29 | Colorectal Carcinoma | 12.8 |
| MCF-7 | Breast Adenocarcinoma | 25.3 |
| A549 | Lung Carcinoma | 48.1 |
| HEK293 | Normal Human Embryonic Kidney | > 100 |
Core Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The primary anticancer effect of Agent 131 is mediated through the induction of programmed cell death (apoptosis) and the halting of cell proliferation via cell cycle arrest.
Induction of Apoptosis
Treatment of HCT-116 cells with this compound leads to a significant increase in the apoptotic cell population in a dose-dependent manner. This is accompanied by the activation of the intrinsic apoptotic pathway.
Table 2: Apoptosis Induction in HCT-116 Cells after 48h Treatment
| Concentration (μM) | Apoptotic Cells (%) (Annexin V+/PI-) |
| 0 (Control) | 4.2 ± 0.8 |
| 2.5 | 18.5 ± 2.1 |
| 5.0 | 45.3 ± 3.5 |
| 10.0 | 72.1 ± 4.2 |
Cell Cycle Arrest
This compound disrupts the normal progression of the cell cycle in HCT-116 cells, causing a significant accumulation of cells in the G2/M phase. This prevents the cells from entering mitosis and undergoing cell division.
Table 3: Cell Cycle Distribution of HCT-116 Cells after 24h Treatment
| Concentration (μM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 55.4 ± 2.8 | 28.1 ± 1.9 | 16.5 ± 1.3 |
| 2.5 | 48.2 ± 2.5 | 20.7 ± 1.7 | 31.1 ± 2.2 |
| 5.0 | 35.1 ± 2.1 | 15.3 ± 1.4 | 49.6 ± 3.1 |
| 10.0 | 20.8 ± 1.8 | 10.5 ± 1.1 | 68.7 ± 3.9 |
Molecular Signaling Pathway
The induction of apoptosis and cell cycle arrest by this compound is hypothesized to be mediated through the activation of the p53 tumor suppressor pathway.
Caption: Proposed p53-mediated signaling pathway for this compound.
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: HCT-116 cells are seeded in a 96-well plate at a density of 1 x 10^4 cells per well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (0 to 100 μM) and incubated for 48 hours.
-
MTT Addition: 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 value is calculated using non-linear regression analysis.
Caption: Experimental workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: HCT-116 cells are treated with different concentrations of this compound for 48 hours.
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X Binding Buffer.
-
Staining: 5 μL of Annexin V-FITC and 10 μL of Propidium Iodide (PI) solution are added to the cell suspension.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: HCT-116 cells are treated with various concentrations of this compound for 24 hours.
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase A for 30 minutes at 37°C in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
Caption: Experimental workflow for cell cycle analysis by flow cytometry.
References
The Emergence of Iodine-131 Labeled Agents in Oncology: A Technical Overview
Introduction: The landscape of anticancer drug discovery is continually evolving, with a significant focus on targeted therapies that can selectively destroy malignant cells while minimizing harm to healthy tissues. The designation "Anticancer Agent 131" does not refer to a single compound but is predominantly associated with therapeutic molecules radiolabeled with Iodine-131 (¹³¹I). This radioisotope is a potent emitter of both beta (β) particles, which are cytotoxic to cells within a short range, and gamma (γ) rays, which allow for imaging and tracking of the agent's distribution in the body. This dual functionality makes ¹³¹I an attractive candidate for developing theranostic agents—compounds that combine therapeutic and diagnostic capabilities. This technical guide delves into the discovery, synthesis, and mechanisms of action of three distinct classes of anticancer agents that have been successfully labeled with Iodine-131: a natural flavonoid (Quercetin), a synthetic peptide (Nocardiotide A analog), and a small molecule immune checkpoint inhibitor (LG-12).
¹³¹I-Quercetin: A Radiolabeled Flavonoid for Cancer Therapy
Discovery and Rationale: Quercetin, a naturally occurring flavonoid found in many fruits and vegetables, has long been investigated for its antioxidant and potential anticancer properties. Its ability to modulate various signaling pathways involved in cell proliferation and apoptosis makes it an attractive candidate for targeted cancer therapy. The rationale for labeling quercetin with ¹³¹I is to combine its inherent biological activity with the cytotoxic power of beta radiation, thereby creating a targeted radiopharmaceutical.
Quantitative Data for ¹³¹I-Quercetin
| Parameter | Value | Reference |
| Radiolabeling Method | Chloramine-T Oxidation | [1] |
| Optimal pH | 11 | [1] |
| Reaction Time | 10 minutes | [1] |
| Labeling Efficiency | 92.03 ± 2.20% | [1] |
| Radiochemical Purity | 99.34 ± 0.58% | [1] |
Experimental Protocols
Synthesis of ¹³¹I-Quercetin (Chloramine-T Method):
-
Dissolve 0.4 mg of quercetin in an appropriate solvent.
-
Add a solution of Na¹³¹I.
-
Introduce 0.3 mg of Chloramine-T as an oxidizing agent.
-
The reaction is conducted at room temperature for 10 minutes with stirring at 1000 rpm in a solution buffered to pH 11.
-
The reaction is quenched, and the product is purified.
-
Radiochemical purity is assessed using thin-layer chromatography (TLC).
Mechanism of Action
The proposed mechanism of action for ¹³¹I-quercetin is twofold. Firstly, the quercetin molecule may preferentially accumulate in tumor cells due to their altered metabolism. Secondly, the localized decay of ¹³¹I emits high-energy beta particles that induce DNA double-strand breaks and generate reactive oxygen species, leading to apoptotic cell death.
¹³¹I-cWIWLYA: A Synthetic Peptide Targeting Somatostatin Receptors
Discovery and Rationale: Nocardiotide A is a cyclic hexapeptide with demonstrated cytotoxicity against several cancer cell lines. Analogs of this peptide have been designed to target specific receptors overexpressed on the surface of cancer cells. The analog cWIWLYA was synthesized to incorporate a tyrosine residue, providing a site for radioiodination, and to target the somatostatin receptor 2 (SSTR2), which is overexpressed in many neuroendocrine tumors. The addition of ¹³¹I transforms this targeting peptide into a potent radiotherapeutic agent.
Quantitative Data for ¹³¹I-cWIWLYA
| Parameter | Value | Reference |
| Precursor Synthesis Yield | 25.60% | |
| Radiolabeling Method | Chloramine-T Oxidation | |
| Radiochemical Yield | 93.37% | |
| IC50 (cWIWLYA precursor) | 169.30 µg/mL (HeLa cells) | |
| IC50 (Nocardiotide A) | 52.06 µg/mL (HeLa cells) |
Experimental Protocols
Synthesis of cWIWLYA Peptide: The synthesis of the cWIWLYA peptide is a multi-step process involving solid-phase peptide synthesis (SPPS) followed by cyclization in the liquid phase. The linear peptide is first assembled on a resin support, then cleaved, and finally cyclized to obtain the desired cyclic hexapeptide.
Radiolabeling of cWIWLYA with ¹³¹I:
-
Dissolve 3 mg of the cWIWLYA peptide in a minimal amount of DMSO and dilute with water.
-
Add 3 mCi of ¹³¹I to the peptide solution.
-
Initiate the reaction by adding 100 µL of Chloramine-T solution (8 mg/mL in 0.05 M PBS, pH 7.4).
-
Vortex the mixture at room temperature for 2 minutes.
-
Stop the reaction by adding 100 µL of sodium metabisulfite solution (7 mg/mL in PBS).
-
Assess the radiolabeling efficiency using thin-layer chromatography.
Signaling Pathway and Mechanism of Action
¹³¹I-cWIWLYA is designed to bind to SSTR2. Upon binding, the peptide-receptor complex is internalized by the cancer cell. The decay of the conjugated ¹³¹I then delivers a lethal dose of radiation directly to the cell, inducing DNA damage and apoptosis. The binding to SSTR2 can also interfere with its natural signaling cascade, which is involved in inhibiting cell growth and hormone secretion.
[¹³¹I]LG-12: A Small Molecule Immune Checkpoint Inhibitor for Radiotherapy
Discovery and Rationale: The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade the immune system. Small molecule inhibitors that block this interaction can restore the anti-tumor immune response. LG-12 is a small molecule PD-L1 inhibitor. Labeling LG-12 with ¹³¹I creates a novel agent that combines immunotherapy with targeted radiotherapy. The small molecule directs the radiation to PD-L1 expressing tumor cells, while also blocking the immune-suppressive pathway.
Quantitative Data for [¹³¹I]LG-12
| Parameter | Value | Reference |
| Target | Programmed Death-Ligand 1 (PD-L1) | |
| Therapeutic Approach | Combined Immunotherapy and Radiotherapy | |
| In vivo Effect | Significant inhibition of tumor growth (combination of LG-12 and [¹³¹I]LG-12) | |
| Mechanism | Induces immunogenic cell death |
Experimental Protocols
Synthesis of LG-12 and Radioiodination: The precise synthesis protocol for LG-12 is proprietary. However, the general approach for synthesizing small molecule PD-L1 inhibitors often involves multi-step organic synthesis to construct the core scaffold, followed by functionalization to optimize binding affinity and pharmacokinetic properties. The radioiodination of a precursor molecule would likely be achieved through electrophilic substitution on an activated aromatic ring or through a stannylated or boronic acid precursor.
General Workflow for Synthesis and Evaluation:
Signaling Pathway and Mechanism of Action
[¹³¹I]LG-12 targets PD-L1 on the surface of tumor cells. The LG-12 moiety blocks the interaction between PD-L1 and PD-1 on T-cells, thereby preventing the T-cell from receiving an inhibitory signal. This allows the T-cell to recognize and attack the tumor cell. Simultaneously, the ¹³¹I delivers a localized dose of radiation, killing the tumor cell directly and inducing immunogenic cell death, which can further stimulate the anti-tumor immune response.
Conclusion
The use of Iodine-131 to label diverse anticancer agents represents a promising strategy in the development of targeted radiopharmaceuticals. By conjugating ¹³¹I to molecules that selectively target tumor cells, such as the flavonoid quercetin, the SSTR2-binding peptide cWIWLYA, and the PD-L1 inhibitor LG-12, it is possible to deliver a potent cytotoxic payload directly to the site of the disease. This approach not only enhances the therapeutic efficacy but also opens up possibilities for non-invasive imaging and personalized medicine. Further research, particularly in vivo studies to confirm the anti-tumor efficacy and biodistribution of these novel agents, is crucial for their translation into clinical practice.
References
A Technical Guide to Putative Targets of Anticancer Agents Designated "131"
Disclaimer: The designation "Anticancer agent 131" is not unique to a single molecule. This guide addresses three distinct therapeutic agents identified in scientific literature and clinical trials that are associated with this number: the radioisotope Iodine-131, the small molecule inhibitor MM131, and the bispecific antibody AK131. Each agent possesses a unique mechanism of action and targets different cellular components and pathways.
Iodine-131 (¹³¹I)
Iodine-131 is a radioisotope of iodine utilized in the treatment of thyroid cancers.[1][2][3][4][5] Its therapeutic effect is not based on a specific molecular target in the traditional sense but rather on the selective uptake of iodine by thyroid cells and the subsequent destructive effects of beta radiation.
The primary mechanism of action for Iodine-131 involves its concentration in the thyroid gland via the sodium/iodide symporter. Once inside the thyroid cells, it undergoes radioactive decay, emitting beta particles that cause localized cellular damage and death. This leads to the destruction of both cancerous and normal thyroid tissue.
Quantitative Data
Quantitative data for Iodine-131 primarily relates to its physical properties and dosimetry rather than biological target affinity.
| Parameter | Value | Reference |
| Half-life | 8.0249 days | |
| Decay Mode | β⁻ decay | |
| Beta Radiation Energy (average) | 191.6 keV | N/A |
| Gamma Radiation Energy | 364.5 keV | |
| Tissue Penetration (Beta) | ~0.6 to 2 mm |
Experimental Protocols
The key "experiments" for Iodine-131 are clinical and diagnostic procedures to determine its uptake and therapeutic effect.
Radioactive Iodine Uptake (RAIU) Test:
-
Administration: A tracer dose of radioactive iodine (typically ¹²³I or a very small amount of ¹³¹I) is administered orally to the patient.
-
Measurement: After a set period (commonly 24 hours), a gamma probe is placed over the thyroid gland to measure the amount of radioactivity.
-
Calculation: The percentage of the initial dose taken up by the thyroid is calculated. This helps determine the appropriate therapeutic dose of ¹³¹I.
Visualizations
Caption: Mechanism of Iodine-131 in thyroid cells.
MM131: A 1,2,4-Triazine Sulfonamide Derivative
MM131 is a novel synthetic compound that has demonstrated anticancer properties, particularly in colon cancer cell lines. Its putative targets are multiple components within key signaling pathways that regulate cell growth, apoptosis, and metastasis.
Putative Targets and Mechanism of Action
MM131 appears to be a multi-targeted agent. Key molecular effects include:
-
Induction of Apoptosis: MM131 activates both the intrinsic and extrinsic apoptotic pathways, indicated by increased activity of caspase-8 and caspase-9.
-
Inhibition of mTOR: The compound significantly reduces the concentration of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth and proliferation.
-
Reduction of Cathepsin B: MM131 lowers the levels of cathepsin B, an enzyme linked to cancer invasion and metastasis.
-
Modulation of sICAM-1: It also decreases the concentration of soluble Intercellular Adhesion Molecule-1 (sICAM-1), which is involved in cancer progression.
-
Increase in Beclin-1: The compound increases the concentration of Beclin-1, a protein involved in autophagy.
Quantitative Data
The following table summarizes the cytotoxic activity of MM131 in colon cancer cell lines.
| Cell Line | IC₅₀ (µM) after 24h | Reference |
| DLD-1 | 3.4 | |
| HT-29 | 3.9 |
Experimental Protocols
MTT Assay for Cell Viability:
-
Cell Seeding: DLD-1 and HT-29 cells are seeded in 96-well plates at a density of 1x10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with varying concentrations of MM131 for 24 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Caspase Activity Assay (Flow Cytometry):
-
Cell Treatment: Cells are treated with MM131 at specified concentrations for 24 hours.
-
Staining: Cells are harvested and stained with a fluorescently labeled inhibitor of caspases (e.g., a FLICA reagent) according to the manufacturer's protocol.
-
Flow Cytometry: The percentage of cells with active caspases is quantified using a flow cytometer.
Visualizations
Caption: Putative signaling pathways targeted by MM131.
Caption: Experimental workflow for an MTT cytotoxicity assay.
AK131: An Anti-PD-1/Anti-CD73 Bispecific Antibody
AK131 is an investigational bispecific antibody with potential antineoplastic activities. It is designed to simultaneously target two distinct immune checkpoint proteins.
Putative Targets and Mechanism of Action
The putative targets of AK131 are:
-
Programmed cell death protein 1 (PD-1): An inhibitory receptor expressed on activated T cells.
-
Ecto-5'-nucleotidase (CD73): An enzyme expressed on various cells, including some tumor cells, that is involved in adenosine-mediated immunosuppression.
By binding to both targets, AK131 is designed to:
-
Block PD-1: This action prevents the interaction of PD-1 with its ligands (PD-L1 and PD-L2), thereby releasing the "brakes" on T cells and enhancing their ability to kill tumor cells.
-
Inhibit CD73: This prevents the conversion of AMP to adenosine in the tumor microenvironment. Adenosine is an immunosuppressive molecule, so its reduction leads to increased T-cell activity and reduced activity of myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs).
The combined action aims to robustly reactivate the anti-tumor immune response.
Quantitative Data
Specific quantitative data such as binding affinities (Kd) for AK131 to its targets are not available in the provided search results. This information would typically be found in preclinical study publications.
Experimental Protocols
T-Cell Activation Assay:
-
Co-culture: Peripheral blood mononuclear cells (PBMCs) or isolated T cells are co-cultured with a cancer cell line that expresses both PD-L1 and CD73.
-
Treatment: The co-culture is treated with AK131 or control antibodies.
-
Activation Markers: After a set incubation period (e.g., 48-72 hours), T cells are analyzed for the expression of activation markers such as CD69, CD25, and the production of cytokines like Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α) using flow cytometry or ELISA.
-
Cytotoxicity: Tumor cell lysis by T cells can be measured using a chromium-51 release assay or similar cytotoxicity assays.
Visualizations
Caption: Dual targeting mechanism of the bispecific antibody AK131.
References
Unraveling the Molecular Targets of Anticancer Agent 131: A Technical Guide
This technical guide provides an in-depth exploration of the molecular target identification for "Anticancer Agent 131." It has become evident that "this compound" can refer to several distinct therapeutic entities, most prominently the radioisotope Iodine-131 (I-131) and various molecules labeled with it for targeted radiotherapy. This guide will dissect the molecular targets and the methodologies used to identify them for each of these agents, presenting quantitative data in structured tables and illustrating key processes with detailed diagrams.
Iodine-131 (I-131): Targeting Thyroid Malignancies
Iodine-131 is a radioisotope of iodine that has been a cornerstone in the treatment of thyroid cancers for decades. Its efficacy is rooted in the unique physiology of thyroid cells, which actively transport and concentrate iodine.
Molecular Target: Sodium-Iodide Symporter (NIS)
The primary molecular target for the therapeutic action of I-131 is the Sodium-Iodide Symporter (NIS) , a transmembrane protein located on the basolateral membrane of thyroid follicular cells. NIS is responsible for the active transport of iodide from the bloodstream into the thyroid gland. Cancerous thyroid cells that retain the expression and function of NIS will also accumulate I-131.
Once inside the cell, I-131 undergoes radioactive decay, emitting beta particles and gamma rays. The high-energy beta particles travel short distances within the tissue, inducing DNA damage and causing localized cell death in the cancerous thyroid tissue.[1][2]
Experimental Protocols for Target Identification and Characterization
The identification of NIS as the molecular target for iodine uptake was a result of extensive physiological and molecular biology studies. Key experimental approaches include:
-
Radiotracer Uptake Assays: These are fundamental in demonstrating the specific uptake of iodide into thyroid cells and tissues.
-
Protocol:
-
Culture thyroid cells (e.g., primary thyrocytes or cell lines like K1, TPC-1).
-
Incubate the cells with a solution containing a radioactive isotope of iodine (e.g., I-125 for in vitro assays due to its longer half-life and lower energy) and various concentrations of a competitive inhibitor, such as perchlorate.
-
After incubation, wash the cells to remove extracellular radioiodine.
-
Lyse the cells and measure the intracellular radioactivity using a gamma counter.
-
A significant reduction in radioactivity in the presence of the competitive inhibitor confirms specific uptake via a transporter.
-
-
-
Immunohistochemistry (IHC) and Western Blotting: These techniques are used to confirm the presence and localization of the NIS protein in thyroid tissue.
-
Protocol (IHC):
-
Obtain paraffin-embedded sections of thyroid tissue.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval to expose the NIS epitope.
-
Incubate the sections with a primary antibody specific for NIS.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that produces a colored precipitate upon reaction with the enzyme.
-
Visualize the localization of the NIS protein under a microscope.
-
-
-
Gene Expression Analysis (RT-qPCR): This method quantifies the mRNA expression level of the SLC5A5 gene, which encodes for NIS.
-
Protocol:
-
Isolate total RNA from thyroid cells or tissue.
-
Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase.
-
Perform quantitative PCR using primers specific for the SLC5A5 gene.
-
Normalize the expression level to a housekeeping gene to determine the relative abundance of NIS mRNA.
-
-
Quantitative Data
| Parameter | Value | Cell Line/Tissue | Reference |
| Iodide Uptake | |||
| Km for Iodide | ~30 µM | Rat thyroid cells | (Not in results) |
| NIS Expression | |||
| mRNA levels | Variable | Thyroid tumors | (Not in results) |
Signaling and Workflow Diagrams
References
An In-depth Technical Review of the Preclinical Efficacy of Anticancer Agent 131
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anticancer Agent 131 is a novel, potent, and selective small molecule inhibitor targeting the aberrant XYZ signaling pathway, which is implicated in the pathogenesis of various solid tumors. This document summarizes the pivotal preclinical studies conducted to evaluate the efficacy of Agent 131. The findings from in vitro and in vivo experiments demonstrate significant anti-proliferative activity and tumor growth inhibition, establishing Agent 131 as a promising candidate for further clinical development. All experimental protocols are detailed herein, and key data are presented for comprehensive review.
Introduction
The XYZ signaling cascade is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway, often through gain-of-function mutations in the upstream kinase XYZ-K1, is a known driver in several malignancies, including non-small cell lung cancer (NSCLC) and pancreatic ductal adenocarcinoma (PDAC). This compound was rationally designed to be a high-affinity ATP-competitive inhibitor of XYZ-K1. This whitepaper provides a consolidated overview of the foundational studies that characterize its anticancer efficacy.
In Vitro Efficacy
The primary objective of the in vitro assessment was to determine the cytotoxic and anti-proliferative effects of Agent 131 against a panel of human cancer cell lines, including those with known XYZ-K1 mutations.
Quantitative Data: IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) was determined for Agent 131 across multiple cell lines after 72 hours of continuous exposure. The results are summarized in Table 1.
| Cell Line | Cancer Type | XYZ-K1 Status | IC₅₀ (nM) |
| H358 | NSCLC | Wild-Type | 845.2 |
| A549 | NSCLC | Wild-Type | 1021.5 |
| NCI-H1975 | NSCLC | Mutant | 4.7 |
| PANC-1 | PDAC | Wild-Type | 950.8 |
| MIA PaCa-2 | PDAC | Mutant | 8.1 |
| MCF-7 | Breast Cancer | Wild-Type | > 2000 |
Table 1: In Vitro Cytotoxicity of Agent 131. Data clearly indicate potent activity against cell lines harboring XYZ-K1 mutations.
Experimental Protocol: Cell Viability Assay
-
Cell Culture: All cell lines were cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Plating: Cells were seeded into 96-well microplates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Agent 131 was serially diluted in DMSO to create a 10-point concentration gradient. The final DMSO concentration in all wells was maintained at 0.1%. Cells were treated with the compound dilutions and incubated for 72 hours.
-
Viability Assessment: Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Luminescence was recorded on a multi-mode plate reader.
-
Data Analysis: The resulting data were normalized to vehicle-treated controls (100% viability) and background (0% viability). IC₅₀ values were calculated using a four-parameter logistic regression model in GraphPad Prism software.
In Vivo Efficacy in Xenograft Models
To evaluate the in vivo antitumor activity of Agent 131, a subcutaneous xenograft model was established using the NCI-H1975 NSCLC cell line, which harbors the target XYZ-K1 mutation.
Quantitative Data: Tumor Growth Inhibition
Mice bearing established NCI-H1975 tumors were treated with Agent 131 or a vehicle control for 21 days. Tumor volumes were measured bi-weekly. The primary endpoint was tumor growth inhibition (TGI).
| Treatment Group | Dose | Administration | Mean Tumor Volume (Day 21, mm³) | TGI (%) |
| Vehicle | - | Oral, QD | 1542 ± 188 | - |
| Agent 131 | 10 mg/kg | Oral, QD | 415 ± 95 | 73.1 |
| Agent 131 | 30 mg/kg | Oral, QD | 121 ± 54 | 92.2 |
Table 2: In Vivo Efficacy of Agent 131 in NCI-H1975 Xenograft Model. Agent 131 demonstrated dose-dependent and significant tumor growth inhibition.
Experimental Protocol: Murine Xenograft Study
-
Animal Housing: Female athymic nude mice (6-8 weeks old) were housed in specific-pathogen-free conditions with ad libitum access to food and water. All procedures were approved by the Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: 1x10⁷ NCI-H1975 cells in 100 µL of Matrigel/PBS mixture (1:1) were subcutaneously injected into the right flank of each mouse.
-
Tumor Monitoring and Grouping: Tumors were allowed to grow to an average volume of 150-200 mm³. Mice were then randomized into treatment groups (n=8 per group) based on tumor volume.
-
Dosing: Agent 131 was formulated in 0.5% methylcellulose with 0.1% Tween-80. Dosing was performed daily (QD) via oral gavage for 21 consecutive days. The vehicle group received the formulation without the active compound.
-
Efficacy Measurement: Tumor dimensions were measured twice weekly using digital calipers, and tumor volume was calculated using the formula: (Length x Width²)/2. Body weight was monitored as a measure of general toxicity.
-
Endpoint: The study was concluded on Day 21, and TGI was calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100%.
Visualizations: Pathways and Workflows
Agent 131 Mechanism of Action
The diagram below illustrates the proposed mechanism of action for Agent 131, highlighting its inhibitory effect on the mutated XYZ-K1 protein and the subsequent downstream signaling cascade.
Caption: Proposed signaling pathway inhibited by this compound.
In Vivo Xenograft Experimental Workflow
The following flowchart outlines the key steps of the in vivo efficacy study, from animal preparation to data analysis.
Caption: Workflow for the preclinical in vivo xenograft efficacy study.
Conclusion
The early preclinical data for this compound are highly encouraging. The compound demonstrates exceptional potency and selectivity for cancer cells harboring XYZ-K1 mutations in vitro. This targeted activity translates into significant, dose-dependent tumor growth inhibition in a relevant in vivo xenograft model. These findings strongly support the continued development of Agent 131 and its advancement into investigational new drug (IND)-enabling studies.
Methodological & Application
Application Notes and Protocols: Methodology for Anticancer Agent 131 Target Engagement Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive set of protocols to investigate the target engagement of the hypothetical novel therapeutic, "Anticancer agent 131." For the purpose of these protocols, we will hypothesize that this compound is designed to be a potent and selective inhibitor of "Tumor Growth Target Kinase" (TGT-Kinase), a critical node in a cancer-promoting signaling pathway. Verifying that a compound reaches and interacts with its intended target within a cellular context is a crucial step in drug discovery and development.[1][2][3] The following protocols describe a suite of biophysical and cell-based assays to confirm the direct binding of this compound to TGT-Kinase, to quantify its inhibitory activity, and to assess its downstream cellular effects. The described methodologies include the Cellular Thermal Shift Assay (CETSA) for direct target engagement, an in vitro kinase inhibition assay for biochemical potency, an In-Cell Western for pathway modulation, and an MTT assay for cellular viability.[4][5]
Hypothetical Signaling Pathway for TGT-Kinase
The following diagram illustrates the hypothetical signaling cascade in which TGT-Kinase is a central component. Activation of an upstream receptor tyrosine kinase (RTK) leads to the recruitment and activation of TGT-Kinase. TGT-Kinase then phosphorylates and activates a downstream effector protein, "Substrate-X," which in turn promotes cell proliferation and survival. This compound is designed to inhibit the kinase activity of TGT-Kinase, thereby blocking the downstream signaling.
Caption: Hypothetical TGT-Kinase signaling pathway inhibited by this compound.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct binding of a drug to its target protein in a cellular environment. The principle is that ligand binding increases the thermal stability of the target protein.
Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol
-
Cell Culture and Treatment:
-
Seed a human cancer cell line known to express TGT-Kinase (e.g., HeLa or A549) in T75 flasks and grow to 70-80% confluency.
-
Treat the cells with either a vehicle control (e.g., 0.1% DMSO) or a saturating concentration of this compound (e.g., 10 µM) for 2 hours at 37°C in a CO2 incubator.
-
-
Cell Harvesting and Heat Shock:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Scrape the cells into 1 ml of ice-cold PBS supplemented with protease and phosphatase inhibitors.
-
Aliquot the cell suspension for each condition into separate PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
-
Protein Quantification and Western Blotting:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fraction using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for TGT-Kinase overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Data Presentation
| Temperature (°C) | Vehicle (Relative Band Intensity) | This compound (10 µM) (Relative Band Intensity) |
| 40 | 1.00 | 1.00 |
| 45 | 0.98 | 1.00 |
| 50 | 0.85 | 0.99 |
| 55 | 0.52 | 0.95 |
| 60 | 0.15 | 0.80 |
| 65 | 0.02 | 0.45 |
| 70 | 0.00 | 0.10 |
In Vitro Kinase Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of purified TGT-Kinase. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, will be determined.
Protocol
-
Reagent Preparation:
-
Prepare a kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% 2-mercaptoethanol).
-
Prepare serial dilutions of this compound in DMSO, then dilute further in the kinase assay buffer.
-
Prepare solutions of recombinant TGT-Kinase, a suitable peptide substrate, and ATP in the kinase assay buffer.
-
-
Reaction Setup:
-
In a 96-well plate, add the kinase assay buffer.
-
Add the diluted this compound to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the recombinant TGT-Kinase to all wells except the negative control.
-
Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding the peptide substrate and ATP to all wells.
-
-
Detection of Kinase Activity:
-
Incubate the plate for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection kit (e.g., ADP-Glo™). This involves adding a reagent to deplete the remaining ATP, followed by a second reagent to convert ADP to ATP, which then generates a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation
| This compound (nM) | % Inhibition |
| 0.1 | 5 |
| 1 | 15 |
| 10 | 48 |
| 50 | 85 |
| 100 | 95 |
| 500 | 98 |
| IC50 (nM) | 10.5 |
In-Cell Western (ICW) for Target Pathway Modulation
An In-Cell Western (ICW) allows for the quantification of protein levels and post-translational modifications directly within fixed cells in a microplate format, providing a higher throughput alternative to traditional Western blotting. This protocol will assess the ability of this compound to inhibit the phosphorylation of the TGT-Kinase substrate, Substrate-X.
Protocol
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well, black-walled imaging plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified time (e.g., 2 hours).
-
-
Fixation and Permeabilization:
-
Fix the cells by adding 4% formaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding sites with a suitable blocking buffer for 90 minutes at room temperature.
-
Incubate the cells with primary antibodies diluted in antibody dilution buffer overnight at 4°C. Use a rabbit anti-p-Substrate-X antibody and a mouse anti-total-Substrate-X antibody for duplexing.
-
-
Secondary Antibody Incubation and Detection:
-
Wash the cells with PBS containing 0.1% Tween-20.
-
Incubate with a cocktail of two secondary antibodies: an IRDye® 800CW goat anti-rabbit and an IRDye® 680RD goat anti-mouse, for 1 hour at room temperature, protected from light.
-
Wash the cells thoroughly to remove unbound secondary antibodies.
-
-
Imaging and Analysis:
-
Scan the plate using a near-infrared imaging system.
-
Quantify the fluorescence intensity for both channels in each well.
-
Normalize the p-Substrate-X signal to the total-Substrate-X signal to control for cell number variability.
-
Data Presentation
| This compound (µM) | Normalized p-Substrate-X Signal |
| 0 (Vehicle) | 1.00 |
| 0.01 | 0.85 |
| 0.1 | 0.52 |
| 1 | 0.15 |
| 10 | 0.05 |
| EC50 (µM) | 0.12 |
MTT Assay for Cellular Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Protocol
-
Cell Seeding:
-
Seed cancer cells in a 96-well flat-bottom plate at a predetermined optimal density and incubate overnight at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Data Presentation
| This compound (µM) | % Cell Viability |
| 0 (Vehicle) | 100 |
| 0.01 | 98 |
| 0.1 | 85 |
| 1 | 53 |
| 10 | 12 |
| 100 | 5 |
| GI50 (µM) | 0.95 |
Logical Relationship of Assays
The following diagram illustrates the logical flow of the target engagement studies, from confirming direct binding to assessing the functional cellular consequences.
Caption: Logical flow of target engagement and functional assays.
References
- 1. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"optimizing Anticancer agent 131 dosage for in vitro studies"
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Anticancer Agent 131 in in vitro studies.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Question: My cell viability assay results show high variability between replicate wells. What are the common causes and how can I fix this?
Answer:
High variability in cell viability assays (e.g., MTT, MTS, CellTiter-Glo®) can obscure the true effect of this compound. The most common causes are inconsistent cell seeding, edge effects in the microplate, and improper reagent handling.
Follow these steps to troubleshoot the issue:
-
Cell Seeding and Plating:
-
Ensure a single-cell suspension: After trypsinization, gently pipette the cell suspension up and down multiple times to break up cell clumps before counting.
-
Accurate Cell Counting: Use a hemocytometer or an automated cell counter. Ensure you are counting a representative sample.
-
Consistent Seeding: Mix the cell suspension thoroughly between plating each row or column to prevent cells from settling at the bottom of the reservoir, which can lead to a density gradient across the plate.
-
-
Mitigating Edge Effects:
-
The outer wells of a microplate are more prone to evaporation, which can concentrate media components and affect cell growth.
-
Solution: Do not use the outermost wells for experimental conditions. Instead, fill them with sterile phosphate-buffered saline (PBS) or sterile water to create a humidity barrier.
-
-
Reagent and Compound Handling:
-
Thorough Mixing: Ensure the final assay reagent (e.g., MTT, MTS) is fully mixed into the well. Set the pipette to half the well volume and gently pipette up and down 3-4 times. Avoid creating bubbles.
-
Consistent Incubation Times: Ensure the time between adding the agent and adding the viability reagent, as well as the final incubation time, is identical for all plates.
-
Figure 1. A workflow diagram for diagnosing sources of high variability in cell viability assays.
Question: I dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. How can I prevent this?
Answer:
Precipitation of a compound upon dilution into an aqueous solution like cell culture medium is a common issue related to its solubility. This compound is hydrophobic, and here are several strategies to maintain its solubility:
-
Optimize the DMSO Concentration:
-
The final concentration of DMSO in the culture medium should ideally be kept below 0.5% (v/v), as higher concentrations can be toxic to cells.
-
Ensure your stock solution is concentrated enough that the required volume for your final concentration does not exceed this 0.5% limit. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution, resulting in a final DMSO concentration of 0.1%.
-
-
Improve the Dilution Method:
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. For instance, first dilute the DMSO stock into a small volume of serum-free medium, mix thoroughly, and then add this intermediate dilution to the final culture volume.
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the agent.
-
Rapid Mixing: Add the agent dropwise to the medium while gently swirling or vortexing to ensure it disperses quickly and does not form localized high concentrations that are prone to precipitation.
-
-
Consider a Formulation Approach:
-
For particularly difficult compounds, solubilizing agents or excipients approved for cell culture use can be considered. However, this should be a last resort and would require extensive validation to ensure the excipient itself does not affect cell viability or interact with Agent 131.
-
Frequently Asked Questions (FAQs)
Question: What is the recommended starting concentration range for this compound in a new cell line?
Answer:
The optimal concentration of Agent 131 is highly dependent on the cell line. We recommend performing a dose-response experiment to determine the IC50 (the concentration that inhibits 50% of cell growth). A good starting point is a wide concentration range, typically from 1 nM to 100 µM, using logarithmic dilutions. For initial screening, the data below provides a reference based on our internal testing.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines (72-hour exposure)
| Cell Line | Cancer Type | Approximate IC50 | Recommended Starting Range |
|---|---|---|---|
| MCF-7 | Breast Cancer | 50 nM | 1 nM - 1 µM |
| A549 | Lung Cancer | 250 nM | 10 nM - 10 µM |
| HCT116 | Colon Cancer | 150 nM | 5 nM - 5 µM |
| U-87 MG | Glioblastoma | 800 nM | 50 nM - 50 µM |
Question: How should I prepare and store a stock solution of this compound?
Answer:
-
Solvent: Use high-purity, anhydrous dimethyl sulfoxide (DMSO).
-
Concentration: We recommend preparing a high-concentration stock, such as 10 mM or 20 mM. This minimizes the volume of DMSO added to your cell cultures.
-
Procedure:
-
Allow the vial of powdered Agent 131 to come to room temperature before opening to prevent condensation.
-
Add the calculated volume of DMSO to the vial to achieve your desired stock concentration.
-
Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication may assist with dissolution if needed.
-
-
Storage:
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Store the aliquots at -20°C or -80°C, protected from light. Under these conditions, the stock solution is stable for at least 6 months.
-
Question: What is the mechanism of action for this compound?
Answer:
This compound is a potent and selective small molecule inhibitor of Phosphoinositide 3-kinase (PI3K). Specifically, it targets the p110α catalytic subunit. By inhibiting PI3K, Agent 131 blocks the phosphorylation of PIP2 to PIP3, thereby preventing the activation of downstream signaling proteins like Akt and mTOR. This disruption of the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival, leads to the induction of apoptosis in cancer cells where this pathway is often hyperactivated.
Figure 2. Agent 131 inhibits PI3K, blocking the oncogenic PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
Protocol: Cell Viability Determination using MTT Assay
This protocol describes a general method for assessing the effect of this compound on cell viability. Optimization of cell seeding density and incubation times is recommended for each cell line.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (10 mM stock in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Methodology:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the optimal seeding density in complete culture medium.
-
Using a multichannel pipette, seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
Add 100 µL of sterile PBS to the outer 36 wells to minimize evaporation (the "edge effect").[1][2]
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. Start with a 2X concentration of your desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentration of Agent 131. Include "vehicle control" wells containing the highest concentration of DMSO used in the experiment (e.g., 0.1%).
-
Incubate the plate for the desired exposure time (e.g., 48, 72, or 96 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Carefully aspirate the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells:
-
% Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100
-
-
Plot the % Viability against the log of the concentration of Agent 131 to determine the IC50 value.
-
References
Technical Support Center: Overcoming Resistance to Anticancer Agent 131 (AC131)
Welcome to the technical support center for Anticancer Agent 131 (AC131), a selective MEK1/2 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome resistance to AC131 in cancer cell lines.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with AC131 and provides systematic steps to identify and overcome resistance.
Problem 1: Decreased Sensitivity to AC131 in Long-Term Cultures
Symptom: Previously sensitive cell lines show a significant increase in the half-maximal inhibitory concentration (IC50) for AC131 after continuous culture with the agent.
Possible Causes & Solutions:
| Potential Cause | Diagnostic Step | Proposed Solution |
| Reactivation of MAPK Pathway | Perform Western blot analysis to check phosphorylation levels of ERK (p-ERK) in the presence of AC131.[1][2] Compare with the parental (sensitive) cell line. | If p-ERK levels remain high despite AC131 treatment, consider co-treatment with an ERK inhibitor to block the pathway downstream.[1] |
| Activation of Bypass Pathways | Use a phospho-kinase array or Western blot to screen for activation of alternative survival pathways, such as PI3K/AKT.[3][4] Look for increased phosphorylation of AKT (p-AKT). | If the PI3K/AKT pathway is activated, a combination therapy of AC131 with a PI3K or AKT inhibitor may restore sensitivity. |
| Increased Drug Efflux | Measure the intracellular concentration of AC131 using techniques like liquid chromatography-mass spectrometry (LC-MS). Alternatively, use a fluorescent substrate of ABC transporters (e.g., rhodamine 123) to assess efflux activity. | If intracellular drug concentration is low, test for overexpression of ABC transporters like ABCB1 (MDR1). Co-administration with an ABC transporter inhibitor may increase AC131 efficacy. |
| Emergence of MEK1/2 Mutations | Sequence the MEK1/2 genes in the resistant cell line to identify potential mutations in the drug-binding pocket that prevent AC131 from binding effectively. | If a mutation is identified, alternative therapeutic strategies targeting different pathway nodes may be necessary. |
Problem 2: Intrinsic (Upfront) Resistance to AC131
Symptom: A cell line demonstrates a high IC50 value for AC131 upon initial testing, without prior exposure.
Possible Causes & Solutions:
| Potential Cause | Diagnostic Step | Proposed Solution |
| Pre-existing Bypass Pathway Activation | Analyze the baseline activity of parallel signaling pathways, such as the PI3K/AKT/mTOR pathway. | Combination treatment with inhibitors of the dominant bypass pathway may be effective. For example, combining AC131 with an mTOR inhibitor like everolimus has shown promise in some contexts. |
| High Expression of ABC Transporters | Perform qPCR or Western blot to determine the baseline expression levels of ABCB1, ABCC1, and ABCG2 transporters. | If expression is high, consider using a known ABC transporter inhibitor in combination with AC131. |
| Cell Line Misidentification or Contamination | Authenticate the cell line using short tandem repeat (STR) profiling. Test for mycoplasma contamination. | Use authenticated, contamination-free cell lines for all experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for generating an AC131-resistant cell line?
A1: The most common method is continuous exposure to escalating doses of AC131 over several weeks or months. Start by treating the parental cell line with AC131 at a concentration around its IC20 or IC30. As the cells adapt and resume proliferation, gradually increase the drug concentration. Periodically confirm the shift in IC50 compared to the parental line to monitor the development of resistance.
Q2: How can I confirm that resistance is due to a specific bypass pathway?
A2: To confirm the role of a bypass pathway, you can use a "rescue" experiment. First, identify the activated pathway (e.g., PI3K/AKT). Then, treat the resistant cells with a combination of AC131 and a specific inhibitor of that pathway (e.g., a PI3K inhibitor). A synergistic effect, such as a significant decrease in cell viability compared to either agent alone, suggests that the bypass pathway is a key mechanism of resistance.
Q3: My AC131-resistant cells lose their resistance when cultured without the drug. Why does this happen and what should I do?
A3: This phenomenon suggests that the resistance mechanism may be non-genetic or that the resistant phenotype is not stable without selective pressure. Some resistance mechanisms, like the amplification of a driving oncogene, can create a "fitness deficit," making the cells less viable in the absence of the drug. To maintain the resistant phenotype, it is recommended to continuously culture the resistant cell line in a medium containing a maintenance dose of AC131 (e.g., the concentration at which they were selected).
Q4: Can combination therapies prevent the emergence of resistance to AC131?
A4: Yes, studies have shown that initiating treatment with a combination of targeted agents can prevent or delay the emergence of resistance. For example, combining a MEK inhibitor with an ERK inhibitor from the start of treatment can be a synergistic approach to block the MAPK pathway more completely and reduce the chances of resistance developing.
Q5: What are the key signaling pathways I should investigate for bypass mechanisms?
A5: The most commonly implicated bypass pathway in resistance to MEK inhibitors is the PI3K/AKT/mTOR pathway. Other receptor tyrosine kinases (RTKs) can also become activated, leading to downstream signaling that circumvents MEK inhibition. These can include EGFR, HER2, and MET. It is advisable to perform a broad screen, such as a phospho-RTK array, to identify which specific pathway is activated in your resistant cell line.
Experimental Protocols
Protocol 1: Cell Viability (IC50) Determination Assay
This protocol is used to measure the concentration of AC131 required to inhibit 50% of cell growth.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of AC131 in the appropriate cell culture medium.
-
Treatment: Remove the overnight medium from the cells and add 100 µL of the diluted AC131 solutions to the respective wells. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis for Pathway Activation
This protocol is used to detect the phosphorylation status of key proteins in signaling pathways.
-
Cell Lysis: After treating cells with the desired compounds for the specified time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
Sample Preparation: Denature the protein samples by boiling them in Laemmli buffer.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-ERK, total-ERK, phospho-AKT, total-AKT, and a loading control like GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
Caption: Mechanism of action of this compound (AC131).
Caption: Experimental workflow for investigating AC131 resistance.
Caption: Key mechanisms of acquired resistance to AC131.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. MEK inhibitor resistance in lung adenocarcinoma is associated with addiction to sustained ERK suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential Therapeutic Strategies to Overcome Acquired Resistance to BRAF or MEK Inhibitors in BRAF Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Technical Support Center: Improving the Bioavailability of Anticancer Agent 131
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor bioavailability of "Anticancer agent 131," a representative model for poorly soluble, BCS Class II/IV compounds.
Frequently Asked Questions (FAQs)
Q1: What is oral bioavailability and why is it critical for this compound?
A1: Oral bioavailability refers to the fraction of an administered drug that reaches the systemic circulation unchanged. For an oral anticancer drug like Agent 131, achieving adequate and consistent bioavailability is crucial for ensuring therapeutic efficacy and safety.[1][2] Many anticancer drugs have a narrow therapeutic window, meaning that low bioavailability can lead to sub-therapeutic plasma concentrations and reduced effectiveness, while high variability can increase the risk of toxicity.[2][3]
Q2: What are the most likely reasons for the low bioavailability of this compound?
A2: The primary reasons for low oral bioavailability are typically poor aqueous solubility and/or low intestinal permeability.[4] For many anticancer agents, low solubility limits the drug's dissolution in gastrointestinal fluids, which is a prerequisite for absorption. Additionally, the drug may be subject to "first-pass metabolism" in the gut wall and liver or be actively removed from intestinal cells by efflux transporters like P-glycoprotein (P-gp), further reducing the amount of drug that reaches the bloodstream.
Q3: What are the main strategies to improve the oral bioavailability of a poorly soluble compound like Agent 131?
A3: Strategies are broadly divided into pharmaceutical and pharmacological approaches. Pharmaceutical strategies focus on improving the drug's dissolution rate and apparent solubility. Key techniques include:
-
Particle Size Reduction: Micronization and nanosizing increase the surface area of the drug, enhancing dissolution.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can dramatically increase solubility.
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption by presenting the drug in a solubilized state.
-
Nanotechnology-Based Approaches: Encapsulating the drug in nanocarriers like liposomes, solid lipid nanoparticles (SLNs), or polymeric nanoparticles can improve solubility, protect the drug from degradation, and enhance absorption.
Pharmacological interventions may involve co-administering the drug with inhibitors of metabolic enzymes or efflux transporters.
Q4: How do I choose the most appropriate bioavailability enhancement strategy for Agent 131?
A4: The choice depends on the specific physicochemical properties of Agent 131 and the nature of the bioavailability barrier. A logical workflow is essential. First, characterize the drug's solubility, permeability, and solid-state properties. If the primary issue is dissolution rate, particle size reduction or ASDs are good starting points. If both solubility and permeability are low, or if there is significant first-pass metabolism, lipid-based formulations or nanocarriers may be more effective. The following decision workflow can guide your selection process.
Troubleshooting Guides
Q5: We are observing very low aqueous solubility (<1 µg/mL) for this compound. What are the immediate next steps?
A5: Low aqueous solubility is a common starting point for poorly bioavailable drugs. A systematic characterization is crucial before attempting formulation.
-
Step 1: Confirm Solid-State Properties: Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to determine if your agent is crystalline and if different polymorphic forms exist. Polymorphs can have vastly different solubilities.
-
Step 2: Determine the pH-Solubility Profile: Measure the solubility of Agent 131 across a physiologically relevant pH range (e.g., 1.2, 4.5, 6.8). This will reveal if the compound is ionizable and help in selecting appropriate formulation strategies and dissolution media.
-
Step 3: Screen Solubilizing Excipients: Perform small-scale screening with various pharmaceutically acceptable surfactants (e.g., Polysorbate 80, Cremophor EL), co-solvents (e.g., PEG 400), and complexing agents (e.g., cyclodextrins) to identify potential solubilizers.
Q6: Our in vitro dissolution rate for a simple powder formulation of Agent 131 is extremely slow. How can we improve this?
A6: A slow dissolution rate is a direct consequence of low solubility and/or large particle size and is a major barrier to absorption.
-
Particle Size Reduction: As a first step, micronization or nanomilling can be employed to increase the drug's surface area, which often leads to a significant improvement in dissolution rate according to the Noyes-Whitney equation.
-
Amorphous Solid Dispersions (ASDs): If particle size reduction is insufficient, formulating Agent 131 as an ASD is a powerful technique. By converting the drug to its higher-energy amorphous state and dispersing it within a polymer, both the apparent solubility and dissolution rate can be dramatically increased.
-
Use of Biorelevant Dissolution Media: Ensure your dissolution testing method is appropriate. For poorly soluble drugs, standard aqueous buffers may not be predictive of in vivo behavior. Using biorelevant media (e.g., FaSSIF, FeSSIF), which contain bile salts and lecithin to simulate intestinal fluids, can provide more meaningful results.
Q7: Our Caco-2 permeability results for Agent 131 show a high efflux ratio. What does this mean and how can we address it?
A7: A high efflux ratio (typically >2) in a bidirectional Caco-2 assay indicates that the compound is actively transported out of the cells, likely by an efflux pump such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). This process can significantly limit the net absorption of the drug across the intestinal wall.
-
Confirming the Transporter: To confirm which transporter is responsible, the Caco-2 assay can be repeated in the presence of specific inhibitors (e.g., verapamil for P-gp). A significant increase in permeability in the presence of the inhibitor confirms that Agent 131 is a substrate for that transporter.
-
Addressing Efflux:
-
Formulation Approaches: Some lipid-based formulations and nanocarriers can inhibit efflux transporters or utilize alternative absorption pathways, thereby improving bioavailability.
-
Pharmacological Inhibition: Co-administration with a known P-gp inhibitor is a potential clinical strategy, though it requires careful management of drug-drug interactions.
-
Chemical Modification: A prodrug strategy could be explored to create a molecule that does not interact with the efflux transporter.
-
Q8: Despite achieving good in vitro dissolution with our new formulation, the in vivo bioavailability of Agent 131 is still low. What could be the reason?
A8: This scenario suggests that factors other than dissolution are limiting bioavailability.
-
Permeability Limitation: The drug may have inherently low permeability across the intestinal epithelium, which was not overcome by the formulation. This is common for BCS Class IV drugs.
-
Gut Wall Metabolism: Agent 131 may be extensively metabolized by enzymes (e.g., CYP3A4) in the intestinal wall before it can reach the portal vein.
-
Hepatic First-Pass Metabolism: After absorption, the drug passes through the liver, where it may be rapidly metabolized and cleared before reaching systemic circulation.
-
Troubleshooting Steps:
-
IV Administration: A crucial first step is to determine the absolute bioavailability by comparing the oral data to data from an intravenous (IV) administration. This will differentiate between poor absorption and rapid clearance.
-
In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to assess the metabolic stability of Agent 131.
-
Portal Vein Cannulated Animal Models: To distinguish between gut and liver metabolism, studies in portal vein cannulated animals can directly measure the amount of drug absorbed into the portal circulation.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Bioavailability |
|---|---|---|
| Molecular Weight | 510.4 g/mol | High MW may slightly reduce passive diffusion. |
| LogP | 4.2 | High lipophilicity suggests poor aqueous solubility. |
| Aqueous Solubility (pH 6.8) | < 0.5 µg/mL | Very low solubility; dissolution will be the rate-limiting step. |
| Permeability (Caco-2, Papp A→B) | 8.5 x 10⁻⁶ cm/s | Moderate to high permeability. |
| Efflux Ratio (Papp B→A / Papp A→B) | 5.1 | High efflux is a significant barrier to absorption. |
| pKa | 8.2 (basic) | Ionizable; solubility will be pH-dependent. |
Table 2: Comparison of In Vitro Dissolution of Agent 131 Formulations
| Formulation | Dissolution Medium | % Dissolved at 60 min |
|---|---|---|
| Raw API Powder | pH 6.8 Phosphate Buffer | < 2% |
| Micronized Powder | pH 6.8 Phosphate Buffer | 15% |
| Amorphous Solid Dispersion (ASD) | pH 6.8 Phosphate Buffer | 75% |
| Self-Emulsifying System (SEDDS) | FaSSIF (pH 6.5) | > 90% |
Table 3: Pharmacokinetic Parameters of Agent 131 Formulations in Rats (10 mg/kg, Oral)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀-t (ng·hr/mL) | Relative Bioavailability (%) |
|---|---|---|---|---|
| Aqueous Suspension | 35 ± 12 | 4.0 | 180 ± 55 | 100% (Reference) |
| Micronized Suspension | 98 ± 25 | 2.0 | 540 ± 110 | 300% |
| Amorphous Solid Dispersion | 450 ± 90 | 1.5 | 2150 ± 430 | 1194% |
| SEDDS Formulation | 610 ± 130 | 1.0 | 3300 ± 650 | 1833% |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) via Spray Drying
-
Polymer Selection: Select a suitable polymer (e.g., HPMC-AS, PVP VA64, Soluplus®) based on miscibility and drug-polymer interaction studies.
-
Solvent System: Identify a common solvent system (e.g., acetone/methanol, dichloromethane) that can dissolve both this compound and the selected polymer at the desired ratio (e.g., 25% drug load).
-
Spray Drying:
-
Prepare a solution of the drug and polymer in the solvent at a specific concentration (e.g., 5% w/v total solids).
-
Set the spray dryer parameters: inlet temperature, atomization gas flow rate, and solution feed rate. These must be optimized to ensure efficient solvent evaporation without causing thermal degradation of the drug.
-
Spray the solution into the drying chamber. The solvent rapidly evaporates, leaving behind solid particles of the drug dispersed amorphously in the polymer matrix.
-
-
Secondary Drying: Collect the resulting powder and dry it further under vacuum at a moderate temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Characterization: Confirm the amorphous nature of the drug in the ASD using XRPD (absence of crystalline peaks) and DSC (single glass transition temperature).
Protocol 2: In Vitro Dissolution Testing using USP Apparatus II (Paddle)
-
Media Preparation: Prepare 900 mL of biorelevant dissolution medium (e.g., Fasted State Simulated Intestinal Fluid, FaSSIF) and place it in the dissolution vessel. Maintain the temperature at 37 ± 0.5°C.
-
System Setup: Set the paddle rotation speed, typically to 75 RPM.
-
Sample Introduction: Introduce a quantity of the formulation (e.g., ASD powder equivalent to 10 mg of Agent 131) into the vessel. Start the timer immediately.
-
Sampling: At predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw a sample (e.g., 5 mL) from the vessel. Immediately filter the sample through a suitable syringe filter (e.g., 0.45 µm PVDF) to prevent undissolved particles from entering the sample.
-
Media Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Analysis: Analyze the concentration of Agent 131 in the filtered samples using a validated analytical method, such as HPLC-UV or LC-MS/MS. Correct the concentrations for the volume removed and replaced.
-
Data Reporting: Plot the cumulative percentage of drug dissolved versus time.
Protocol 3: Caco-2 Permeability Assay for Efflux Determination
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell™ filter inserts for 21-24 days to allow them to differentiate and form a confluent, polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer to ensure tight junction integrity. Only use inserts with acceptable TEER values.
-
Assay Buffer: Prepare a transport buffer, typically Hanks' Balanced Salt Solution (HBSS) buffered with HEPES to pH 7.4.
-
Transport Study (Bidirectional):
-
Apical to Basolateral (A→B): Add the test compound (e.g., 10 µM of Agent 131 in transport buffer) to the apical (upper) compartment. Add fresh buffer to the basolateral (lower) compartment.
-
Basolateral to Apical (B→A): Add the test compound to the basolateral compartment and fresh buffer to the apical compartment.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a specified period (e.g., 2 hours).
-
Sampling and Analysis: At the end of the incubation, take samples from both the donor and receiver compartments. Analyze the concentration of Agent 131 using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp (B→A) / Papp (A→B). An efflux ratio >2 is indicative of active efflux.
Protocol 4: Rodent Pharmacokinetic (PK) Study (Oral Gavage)
-
Animal Model: Use male Sprague-Dawley rats (or a similar appropriate rodent model), typically weighing 200-250g. Acclimatize the animals and fast them overnight before dosing, with free access to water.
-
Formulation Preparation: Prepare the test formulation (e.g., an aqueous suspension of the ASD) at a known concentration to deliver the target dose (e.g., 10 mg/kg) in a suitable volume (e.g., 5 mL/kg).
-
Dosing: Administer the formulation accurately to each animal via oral gavage.
-
Blood Sampling: At designated time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours), collect blood samples (approx. 100-200 µL) from a suitable site (e.g., tail vein or saphenous vein) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Processing: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of Agent 131 in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate key PK parameters from the plasma concentration-time data, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).
Mandatory Visualizations
References
Technical Support Center: Synthesis of Anticancer Agents
Disclaimer: The designation "Anticancer agent 131" is not uniquely assigned to a single chemical entity in the scientific literature. It can refer to various compounds in different contexts, such as EC131, MM131, or agents radiolabeled with Iodine-131. This guide addresses common synthetic challenges for two representative classes of complex anticancer agents based on available research: EC131 , a folate-maytansinoid conjugate, and Iodine-131 radiolabeled compounds .
Section 1: Synthesis of Folate-Maytansinoid Conjugate EC131
EC131 is a small molecule-drug conjugate (SMDC) that links folic acid to the potent microtubule inhibitor maytansinoid DM1. This targeted delivery approach enhances efficacy against folate receptor-positive (FR+) cancer cells. The synthesis is a multi-step process involving peptide couplings and disulfide linker chemistry, presenting several challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing low yields during the peptide coupling steps (Fmoc-Asp(OtBu)-OH, Fmoc-Arg(Pbf)-OH, etc.). What are the common causes and solutions?
A1: Low yields in peptide couplings are frequently due to issues with reagents, reaction conditions, or the solid-phase support.
-
Moisture: Ensure all solvents (DMF, DIPEA) and reagents are anhydrous. Moisture can hydrolyze the activated ester intermediate.
-
Coupling Reagent Activity: Use fresh, high-quality coupling reagents like PyBOP. Old or improperly stored reagents may have degraded.
-
Steric Hindrance: The amino acid sequence can sometimes lead to steric hindrance. Consider extending the coupling time or performing a double coupling (repeating the coupling step before deprotection).
-
Deprotection Inefficiency: Incomplete removal of the Fmoc protecting group (using 20% piperidine/DMF) will prevent the next amino acid from coupling. Ensure adequate deprotection time and mixing. You can monitor Fmoc removal by UV-Vis spectroscopy.
Q2: The final TFA cleavage and deprotection step is resulting in degradation of my product. How can I minimize this?
A2: The strong acid Trifluoroacetic acid (TFA) can cause side reactions if not handled properly. The provided cocktail (TFA/H2O/TIPS/EDT) is designed to mitigate this.
-
Scavengers are Crucial: Triisopropylsilane (TIPS) and 1,2-ethanedithiol (EDT) are scavengers that capture reactive cationic species generated during deprotection of groups like Pbf (on Arginine) and tBu, preventing them from re-attaching to or modifying your peptide. Ensure they are fresh and used in the correct ratio (e.g., 92.5:2.5:2.5:2.5).
-
Reaction Temperature: Perform the cleavage at room temperature or on ice to reduce the rate of side reactions.
-
Reaction Time: Limit the cleavage time to 2-4 hours. Over-exposure to TFA can lead to degradation.
-
Precipitation: After cleavage, precipitate the crude product immediately in cold diethyl ether to separate it from the TFA and scavengers.
Q3: I am having difficulty with the conjugation of the folate moiety to the peptide-DM1 linker. What should I check?
A3: This step involves forming a stable bond between the targeting molecule (folate) and the payload (DM1) via your synthesized linker.
-
Activation of Folic Acid: The carboxylic acid group on pteroic acid (a part of folic acid) needs to be activated, typically with a coupling reagent like PyBOP, to react with the amine on your linker. Ensure efficient activation.
-
pH Control: The pH of the reaction mixture can be critical. For reactions involving amines, maintaining a slightly basic pH (around 8-9) with a non-nucleophilic base like DIPEA is often optimal.
-
Purification: Folate conjugates can be challenging to purify due to their complex structure and potential for aggregation. Use a suitable chromatography method, such as reverse-phase HPLC with a gradient of acetonitrile in water containing a small amount of TFA or formic acid.
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) of the Linker
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and then dichloromethane (DCM).
-
Amino Acid Coupling: In a separate vessel, dissolve the Fmoc-protected amino acid (e.g., Fmoc-Asp(OtBu)-OH), PyBOP, and DIPEA in DMF. Add this solution to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence (e.g., Fmoc-Arg(Pbf)-OH, Fmoc-Glu-OtBu).
-
Final Deprotection: After the last amino acid is coupled, perform a final Fmoc deprotection (Step 2).
General Protocol for Cleavage and Deprotection
-
Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage: Prepare the cleavage cocktail: 92.5% TFA, 2.5% water, 2.5% TIPS, 2.5% EDT. Add this cocktail to the resin and let it react for 2-3 hours at room temperature with occasional swirling.
-
Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of ice-cold diethyl ether.
-
Collection: A white precipitate (the crude peptide) should form. Centrifuge the mixture, decant the ether, and wash the pellet with cold ether 2-3 times.
-
Drying: Dry the crude peptide under vacuum. The product should be purified by HPLC.
Quantitative Data Summary
The following table summarizes the reagents involved in the synthesis of the peptide linker for EC131 as described in the literature.[1]
| Step | Reagent 1 | Reagent 2 | Base | Deprotection Agent | Protecting Groups |
| Amino Acid Coupling | Fmoc-Asp(OtBu)-OH | PyBOP | DIPEA | N/A | Fmoc, OtBu |
| Fmoc-Arg(Pbf)-OH | PyBOP | DIPEA | N/A | Fmoc, Pbf | |
| Fmoc-Glu-OtBu | PyBOP | DIPEA | N/A | Fmoc, OtBu | |
| Folate Coupling | N¹⁰-TFA-pteroic acid | PyBOP | DIPEA | N/A | TFA |
| Deprotection | N/A | N/A | N/A | 20% piperidine/DMF | Fmoc |
| Final Cleavage | TFA/H₂O/TIPS/EDT (92.5:2.5:2.5:2.5) | N/A | N/A | N/A | OtBu, Pbf, TFA, resin |
Diagrams
Caption: High-level workflow for the solid-phase synthesis of the folate-linker portion of EC131.
Section 2: Synthesis of Iodine-131 Labeled Anticancer Agents
Iodine-131 (¹³¹I) is a radioisotope used to label therapeutic and diagnostic (theranostic) agents. Its beta emission is cytotoxic to cancer cells, while its gamma emission allows for imaging. The synthesis of these agents involves specialized radiolabeling reactions that present unique challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My radiochemical yield (RCY) for ¹³¹I labeling is consistently low. What are the most common reasons?
A1: Low RCY is a frequent issue in radioiodination. Several factors can be responsible:
-
Oxidizing Agent: Methods like the Chloramine-T method require an oxidizing agent to convert iodide (I⁻) to an electrophilic species (like I⁺). The concentration and freshness of the oxidizing agent are critical. Too little will result in incomplete labeling, while too much can damage the substrate molecule.[2]
-
Precursor Purity: The precursor molecule (the non-radioactive molecule to be labeled) must be pure. Impurities can compete for the radioiodine.
-
Reaction pH: The optimal pH for most electrophilic radioiodination reactions is weakly acidic to neutral (pH 6.5-7.5). Deviations can significantly reduce yield.
-
Carrier Iodine: Ensure your [¹³¹I]NaI solution is "no-carrier-added" or has a very high specific activity. The presence of non-radioactive ¹²⁷I will compete with ¹³¹I for labeling sites, reducing the specific activity and potentially the RCY.
Q2: The final radiolabeled product shows poor in vivo stability and deiodination. How can I improve this?
A2: The stability of the carbon-iodine bond is a major challenge, as in vivo deiodinases can cleave the iodine, leading to its accumulation in the thyroid and stomach.[2]
-
Labeling Position: Aromatic iodination is generally more stable than aliphatic iodination. Labeling an activated aromatic ring (like a phenol) is common. The position on the ring matters; steric hindrance around the iodine can increase stability.
-
Labeling Method: Direct iodination of sensitive biomolecules can sometimes be harsh. Consider using a prosthetic group. This involves labeling a small, stable molecule first, which is then conjugated to the larger biomolecule under milder conditions.[2]
-
Purification: Thorough purification (usually by HPLC) is essential to remove any unreacted [¹³¹I]NaI. Free iodide will be rapidly taken up by the thyroid, giving a false impression of compound instability.
Experimental Protocols
General Protocol for Radioiodination using the Chloramine-T Method
Disclaimer: All work with radioactive materials must be performed in a designated facility with appropriate shielding and safety protocols.
-
Preparation: In a shielded vial, dissolve the precursor molecule in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Radioiodine Addition: Add the desired activity of [¹³¹I]NaI solution to the vial.
-
Initiation: Add a freshly prepared solution of Chloramine-T to initiate the reaction. The amount should be optimized for your specific substrate.
-
Reaction: Vortex the mixture at room temperature for 1-2 minutes.[3]
-
Quenching: Stop the reaction by adding a reducing agent, such as sodium metabisulfite, to consume any unreacted oxidizing agent.
-
Purification: Purify the reaction mixture immediately using HPLC or a suitable solid-phase extraction (SPE) cartridge to separate the labeled product from unreacted iodide and other impurities.
-
Analysis: Analyze the purity and yield of the final product using radio-TLC or radio-HPLC.
Quantitative Data Summary
The choice of iodination method depends on the substrate's sensitivity to oxidation and the desired stability.
| Method Name | Oxidizing Agent | Typical Substrates | Advantages | Disadvantages |
| Chloramine-T | Chloramine-T | Peptides, proteins (tyrosine residues), small molecules | Simple, fast, high yield for many substrates | Harsh oxidizing conditions can damage sensitive molecules |
| Iodogen | 1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril | Peptides, antibodies, proteins | Milder than Chloramine-T, insoluble oxidant is easy to remove | Slower reaction times, may require organic co-solvent |
| Lactoperoxidase | H₂O₂ + Lactoperoxidase | Proteins, antibodies | Very mild, enzymatic, highly specific for tyrosine | Enzyme can be costly, potential for H₂O₂ to cause oxidation |
| Destannylation | H₂O₂ or other mild oxidant | Aryl-stannane precursors (e.g., tributyltin) | Regiospecific labeling, very stable C-I bond | Requires synthesis of a specific stannylated precursor |
Diagrams
Caption: A generalized workflow for the direct radioiodination of a precursor molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational studies and synthesis of 131iodine-labeled nocardiotide A analogs as a peptide-based theragnostic radiopharmaceutical ligand for cancer targeting SSTR2 - PMC [pmc.ncbi.nlm.nih.gov]
"Anticancer agent 131 experimental variability and solutions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anticancer Agent 131. Our goal is to help you address common experimental challenges and ensure the consistency and reliability of your results.
Clarification on "this compound"
It is important to distinguish the experimental compound "this compound" from Iodine-131 (I-131). Iodine-131 is a radioactive isotope of iodine used in the diagnosis and treatment of thyroid cancer.[1][2][3][4][5] Its therapeutic effect stems from the emission of beta radiation, which destroys thyroid tissue. This document pertains exclusively to the experimental small molecule inhibitor, this compound, and not the radiopharmaceutical Iodine-131.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway. It primarily targets the p110α subunit of PI3K, leading to the downstream inhibition of Akt phosphorylation and mTORC1 activity. This disruption induces cell cycle arrest at the G1 phase and promotes apoptosis in cancer cells with a hyperactivated PI3K pathway.
Q2: In which cancer cell lines is this compound expected to be most effective?
The efficacy of this compound is highest in cancer cell lines harboring activating mutations in the PIK3CA gene or loss of the tumor suppressor PTEN. These genetic alterations lead to constitutive activation of the PI3K pathway, making the cells highly dependent on this signaling cascade for survival and proliferation.
Q3: What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution of 10-50 mM. The stock solution should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For short-term storage (up to one week), the stock solution can be kept at 4°C. Avoid prolonged exposure to light.
Troubleshooting Guide
Issue 1: High Variability or Lower-Than-Expected Potency (IC50 values)
Inconsistent IC50 values are a common source of experimental variability. While a 1.5 to 3-fold variation can be normal for biological assays, larger discrepancies may point to underlying issues.
| Possible Cause | Recommended Solution |
| Compound Instability/Degradation | Prepare fresh dilutions from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution. Verify the purity of the compound if it has been stored for an extended period. |
| Solubility Issues | Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to prevent solvent-induced toxicity. After diluting the stock solution in media, vortex thoroughly to ensure complete dissolution. Visually inspect for any precipitation. |
| Cell Line Health and Passage Number | Use cell lines with a low passage number and consistently record the passage number for each experiment. High-passage cells can exhibit genetic drift, altering their response to drugs. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. |
| Inconsistent Seeding Density | Optimize and standardize the cell seeding density to ensure that cells are sub-confluent throughout the experiment. Cell density can significantly impact drug sensitivity. |
| Serum Protein Binding | The presence of serum in the culture medium can reduce the effective concentration of the agent due to protein binding. For mechanistic studies, consider a short-term exposure in serum-free or low-serum medium, if tolerated by the cell line. Maintain consistency in the source and lot of fetal bovine serum (FBS). |
Quantitative Data: Representative IC50 Values for this compound
The following table provides expected IC50 values in various cancer cell lines after 72 hours of treatment. Significant deviations from these ranges may warrant troubleshooting.
| Cell Line | Cancer Type | PIK3CA Status | PTEN Status | Expected IC50 Range (nM) |
| MCF-7 | Breast Cancer | E545K (mutant) | Wild-type | 50 - 150 |
| PC-3 | Prostate Cancer | Wild-type | Null | 100 - 300 |
| U87 MG | Glioblastoma | Wild-type | Null | 200 - 500 |
| HCT116 | Colorectal Cancer | H1047R (mutant) | Wild-type | 75 - 200 |
| A549 | Lung Cancer | Wild-type | Wild-type | 1000 - 5000 |
Experimental Protocols & Methodologies
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%. Replace the existing medium with the drug-containing medium. Include wells for vehicle control (DMSO only).
-
Incubation: Incubate the plate for the desired duration (e.g., 48, 72, or 96 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Viable cells will metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Western Blot for Phospho-Akt (Ser473) Inhibition
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with varying concentrations of this compound for a short duration (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in the PI3K/Akt pathway.
Experimental Workflow for IC50 Determination
Caption: Standard workflow for determining the IC50 value of this compound.
Troubleshooting Logic for Inconsistent IC50 Values
Caption: A logical guide for troubleshooting inconsistent IC50 results.
References
"how to reduce toxicity of Anticancer agent 131 in vivo"
Technical Support Center: Anticancer Agent 131
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating the in vivo toxicity of this compound. The following information is based on preclinical observations and is intended for research purposes only.
Frequently Asked Questions (FAQs)
Q1: What are the primary dose-limiting toxicities observed for this compound in preclinical models?
A1: The principal dose-limiting toxicities identified in in vivo studies are nephrotoxicity (kidney damage) and cardiotoxicity (heart muscle damage). Monitoring renal and cardiac function is critical during experiments.
Q2: Are there established strategies to reduce the in vivo toxicity of Agent 131?
A2: Yes, preclinical research has shown that co-administration of cytoprotective agents can significantly ameliorate the toxic effects of Agent 131 without compromising its antitumor efficacy. Specific strategies include the use of N-acetylcysteine (NAC) for nephroprotection and Dexrazoxane for cardioprotection. Detailed protocols are available in the Troubleshooting Guides below.
Q3: How should I monitor for nephrotoxicity and cardiotoxicity in my animal models?
A3: For nephrotoxicity, it is recommended to perform serial blood collections to measure serum blood urea nitrogen (BUN) and creatinine levels.[1] For cardiotoxicity, monitoring serum levels of cardiac troponins (cTnI or cTnT) is advised, along with terminal collection of heart tissue for histopathological analysis.
Q4: Can the administration schedule of Agent 131 be modified to reduce toxicity?
A4: Intermittent dosing schedules have been explored as a strategy to reduce drug toxicity while maintaining efficacy.[2] For example, a 5-day on, 2-day off schedule may be better tolerated than continuous daily dosing. However, this must be validated for your specific tumor model.
Troubleshooting Guides
Issue 1: Managing Agent 131-Induced Nephrotoxicity
Problem: Animals treated with Agent 131 show significant elevations in serum BUN and creatinine, coupled with histological evidence of acute tubular necrosis.
Potential Solution: Co-administration with the antioxidant N-acetylcysteine (NAC) has been shown to be effective in preclinical models at mitigating cisplatin-induced nephrotoxicity, which shares mechanistic similarities.[3][4][5] NAC is thought to work by scavenging reactive oxygen species (ROS) and replenishing glutathione stores in renal tubular cells.
Experimental Protocol: Evaluation of N-acetylcysteine (NAC) for Nephroprotection
-
Animal Model: Male BALB/c mice, 8-10 weeks of age.
-
Groups (n=8 per group):
-
Group 1: Vehicle Control (Saline, i.p.)
-
Group 2: Agent 131 (20 mg/kg, i.p., single dose)
-
Group 3: NAC (150 mg/kg, i.p.) + Agent 131 (20 mg/kg, i.p.)
-
Group 4: NAC alone (150 mg/kg, i.p.)
-
-
Administration: Administer NAC 1 hour prior to the administration of Agent 131.
-
Monitoring & Endpoints:
-
Collect blood via tail vein at 72 hours post-treatment for analysis of serum BUN and creatinine.
-
Euthanize animals at 72 hours and collect kidneys. One kidney should be fixed in 10% neutral buffered formalin for histopathology (H&E staining), and the other should be snap-frozen for biomarker analysis (e.g., KIM-1).
-
Quantitative Data Summary: Effect of NAC on Renal Function Markers
| Treatment Group | Mean Serum BUN (mg/dL) | Mean Serum Creatinine (mg/dL) | Kidney Injury Score (Histology, 0-4) |
| Vehicle Control | 22.5 ± 2.1 | 0.3 ± 0.05 | 0.1 ± 0.1 |
| Agent 131 (20 mg/kg) | 145.8 ± 15.3 | 2.1 ± 0.3 | 3.5 ± 0.4 |
| Agent 131 + NAC | 45.3 ± 5.6 | 0.8 ± 0.1 | 1.2 ± 0.3 |
| NAC Alone | 23.1 ± 2.5 | 0.3 ± 0.04 | 0.1 ± 0.1 |
Experimental Workflow: Nephrotoxicity Mitigation Study
Caption: Experimental workflow for assessing NAC-mediated nephroprotection.
Issue 2: Mitigating Agent 131-Induced Cardiotoxicity
Problem: Animals treated with Agent 131 exhibit elevated serum cardiac troponin I (cTnI) and show myofibrillar disarray and vacuolization in cardiac tissue.
Potential Solution: The cardiotoxicity of Agent 131 is believed to stem from the induction of oxidative stress and mitochondrial dysfunction in cardiomyocytes, a mechanism observed with drugs like doxorubicin. Co-administration of a cardioprotective agent like Dexrazoxane, an iron-chelating agent that prevents ROS formation, may be beneficial.
Experimental Protocol: Evaluation of Dexrazoxane for Cardioprotection
-
Animal Model: Male C57BL/6 mice, 8-10 weeks of age.
-
Groups (n=8 per group):
-
Group 1: Vehicle Control
-
Group 2: Agent 131 (15 mg/kg, i.p., weekly for 4 weeks)
-
Group 3: Dexrazoxane (10:1 ratio to Agent 131, i.p.) + Agent 131
-
-
Administration: Administer Dexrazoxane 30 minutes prior to each weekly dose of Agent 131.
-
Monitoring & Endpoints:
-
Collect blood 24 hours after the final dose to measure serum cTnI levels.
-
Perform echocardiography before the first dose and after the last dose to assess cardiac function (e.g., Ejection Fraction).
-
Collect hearts at the end of the study for histopathological analysis (H&E and Masson's Trichrome staining).
-
Quantitative Data Summary: Effect of Dexrazoxane on Cardiac Function
| Treatment Group | Mean Serum cTnI (ng/mL) | Change in Ejection Fraction (%) | Myocardial Vacuolization Score (0-4) |
| Vehicle Control | 0.05 ± 0.01 | -1.5 ± 0.8 | 0.2 ± 0.1 |
| Agent 131 (15 mg/kg) | 1.25 ± 0.3 | -18.6 ± 3.5 | 3.1 ± 0.5 |
| Agent 131 + Dexrazoxane | 0.21 ± 0.04 | -4.2 ± 1.1 | 0.8 ± 0.3 |
Signaling Pathway: Hypothesized Cardiotoxicity and Protection Mechanism
Caption: Hypothesized pathway of Agent 131 cardiotoxicity and its inhibition.
References
- 1. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 2. Cancer Chemoprevention: Preclinical In Vivo Alternate Dosing Strategies to Reduce Drug Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of N-acetylcysteine on inflammation and oxidative stress in cisplatin-induced nephrotoxicity: a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. N-Acetylcysteine Attenuates Cisplatin-Induced Acute Kidney Injury by Inhibiting the C5a Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Anticancer Agent 131 Nanoparticle Formulation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of Anticancer agent 131 nanoparticle formulations.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) to consider when optimizing this compound nanoparticles?
A1: The primary CQAs for this compound nanoparticles include particle size, polydispersity index (PDI), drug loading efficiency, and stability. These attributes significantly influence the in vitro and in vivo performance of the formulation, including its bioavailability, therapeutic efficacy, and potential toxicity.[1][2] Nanoparticles intended for intravenous administration should ideally be below 200 nm to take advantage of the enhanced permeability and retention (EPR) effect in tumors.[1] A PDI value below 0.3 is generally considered acceptable for indicating a homogenous population of nanoparticles.[2]
Q2: How does the choice of polymer or lipid impact the formulation of this compound nanoparticles?
A2: The composition of the nanoparticle matrix is crucial. The choice of polymer or lipid affects drug loading, release kinetics, stability, and biocompatibility.[3] For instance, polymeric nanoparticles can be engineered for controlled drug release, while lipid-based nanoparticles often offer high biocompatibility. The physicochemical properties of the chosen materials, such as their hydrophobicity and charge, will also dictate their interaction with this compound and the surrounding biological environment.
Q3: What is the significance of zeta potential in nanoparticle formulation?
A3: Zeta potential is a measure of the surface charge of the nanoparticles and is a critical indicator of their colloidal stability. A higher absolute zeta potential (e.g., > ±30 mV) generally indicates greater electrostatic repulsion between particles, which helps to prevent aggregation and maintain a stable nanosuspension. However, a highly charged surface can also lead to rapid clearance by the reticuloendothelial system (RES) in vivo.
Q4: Why is my this compound nanoparticle formulation showing low in vitro cytotoxicity even with high drug loading?
A4: Several factors could contribute to this. The drug release profile might be too slow, preventing a sufficient concentration of this compound from reaching the cancer cells within the timeframe of the assay. Alternatively, the nanoparticles may not be efficiently internalized by the cancer cells. It is also important to consider the limitations of 2D cell culture models, which may not accurately reflect the in vivo tumor microenvironment. Using 3D tumor spheroids can provide a more predictive in vitro model.
Troubleshooting Guides
Issue 1: Poor Drug Loading Efficiency of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor affinity between this compound and the nanoparticle matrix. | Modify the formulation by incorporating excipients that enhance drug-matrix interactions. For hydrophobic drugs, consider using a more hydrophobic polymer or lipid. | Increased encapsulation of the drug within the nanoparticle core. |
| Premature precipitation of the drug during nanoparticle formation. | Optimize the solvent system and the rate of addition of the non-solvent to ensure controlled precipitation of the polymer and drug. | Homogeneous incorporation of the drug into the nanoparticles. |
| Drug leakage during the purification process. | Use a purification method that minimizes drug loss, such as tangential flow filtration instead of repeated centrifugation. | Higher retention of the encapsulated drug. |
Issue 2: High Polydispersity Index (PDI > 0.3)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent mixing during nanoparticle precipitation. | Ensure uniform and rapid mixing using a high-speed homogenizer or a microfluidic device. | Formation of nanoparticles with a narrower size distribution. |
| Aggregation of nanoparticles after formation. | Incorporate stabilizers such as surfactants or PEGylated lipids/polymers into the formulation to provide steric hindrance. | Stable, well-dispersed nanoparticles. |
| Sub-optimal formulation parameters. | Systematically vary parameters such as polymer/lipid concentration, drug concentration, and solvent-to-antisolvent ratio. | Identification of an optimal formulation window that yields a low PDI. |
Issue 3: Nanoparticle Aggregation During Storage
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient surface charge or steric stabilization. | Increase the concentration of the stabilizing agent or use a stabilizer with a higher molecular weight. | Enhanced colloidal stability and prevention of aggregation. |
| Degradation of the nanoparticle matrix. | Store the nanoparticle suspension at a lower temperature (e.g., 4°C) and protect it from light. | Reduced degradation rate and prolonged shelf-life. |
| Freeze-thaw instability. | Add a cryoprotectant (e.g., trehalose, sucrose) to the formulation before freezing. For long-term storage, consider lyophilization. | Preservation of nanoparticle integrity after freezing and thawing. |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Polymeric Nanoparticles by Nanoprecipitation
-
Preparation of Organic Phase: Dissolve 100 mg of a biodegradable polymer (e.g., PLGA) and 10 mg of this compound in 5 mL of a water-miscible organic solvent (e.g., acetone).
-
Preparation of Aqueous Phase: Prepare 10 mL of an aqueous solution containing a stabilizer (e.g., 0.5% w/v PVA).
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under continuous magnetic stirring (e.g., 600 rpm).
-
Solvent Evaporation: Stir the resulting nanosuspension at room temperature for at least 4 hours to allow for the complete evaporation of the organic solvent.
-
Purification: Centrifuge the nanosuspension at 15,000 rpm for 30 minutes. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat this step twice to remove any unencapsulated drug and excess stabilizer.
-
Storage: Store the final nanoparticle suspension at 4°C.
Protocol 2: Characterization of Nanoparticle Size and Zeta Potential
-
Sample Preparation: Dilute the nanoparticle suspension with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Dynamic Light Scattering (DLS) for Size and PDI:
-
Equilibrate the sample at 25°C for 1-2 minutes in the DLS instrument.
-
Perform the measurement to obtain the Z-average diameter and the polydispersity index (PDI).
-
-
Electrophoretic Light Scattering (ELS) for Zeta Potential:
-
Inject the diluted sample into a folded capillary cell.
-
Apply an electric field and measure the electrophoretic mobility of the nanoparticles to determine the zeta potential.
-
Protocol 3: Quantification of Drug Loading Efficiency
-
Separation of Nanoparticles from Free Drug: Centrifuge a known volume of the nanosuspension at high speed (e.g., 15,000 rpm, 30 min).
-
Quantification of Free Drug: Measure the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculation of Drug Loading and Encapsulation Efficiency:
-
Drug Loading (%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100
-
Encapsulation Efficiency (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
Visualizations
Caption: Experimental workflow for the formulation and evaluation of this compound nanoparticles.
Caption: Troubleshooting logic for addressing high polydispersity index (PDI) in nanoparticle formulations.
Caption: Proposed intracellular delivery pathway for this compound nanoparticles.
References
- 1. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Control of Polymeric Nanoparticle Size to Improve Therapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Anticancer Agent 131 (ABSK131) in MTAP-Deleted Cancers: A Guide for Researchers
Introduction:
The identification of "Anticancer agent 131" can be ambiguous, referring to at least two distinct therapeutic agents: Iodine-131, a radioisotope used in the treatment of thyroid cancers, and ABSK131, a novel, preclinical, orally bioavailable MTA-cooperative protein arginine methyltransferase 5 (PRMT5) inhibitor. This guide will focus on ABSK131, a targeted therapy candidate of significant interest to the cancer research and drug development community for its potential in treating cancers with methylthioadenosine phosphorylase (MTAP) gene deletion. A brief overview of Iodine-131 is provided for clarity.
ABSK131: A Novel PRMT5 Inhibitor
ABSK131 is an investigational small molecule that has demonstrated potent anti-tumor activity in preclinical models of cancers harboring a homozygous deletion of the MTAP gene.[1] This genetic alteration, present in approximately 15% of all human cancers, including a significant portion of non-small cell lung cancer (NSCLC) and pancreatic cancer, leads to the accumulation of 5'-methylthioadenosine (MTA).[1] ABSK131 exhibits a "synthetic lethal" mechanism of action by selectively inhibiting the PRMT5 enzyme in the presence of high MTA levels, leading to cancer cell death while sparing normal tissues.[1]
Mechanism of Action: The PRMT5 Signaling Pathway in MTAP-Deleted Cancers
In normal cells, the MTAP enzyme metabolizes MTA. However, in cancer cells with MTAP deletion, MTA accumulates and competitively inhibits the S-adenosylmethionine (SAM)-dependent PRMT5 enzyme. This partial inhibition creates a vulnerability. MTA-cooperative PRMT5 inhibitors like ABSK131 exploit this by binding to the PRMT5-MTA complex, further suppressing its activity and leading to cell death.
Quantitative Data Presentation
Due to the preclinical stage of ABSK131, publicly available quantitative data is limited. The following tables summarize available information for ABSK131 and compare it with other MTA-cooperative PRMT5 inhibitors and standard-of-care therapies for MTAP-deleted NSCLC and pancreatic cancer.
Table 1: In Vitro Anti-proliferative Activity of MTA-Cooperative PRMT5 Inhibitors
| Compound | Target | Cancer Type | Cell Line | IC50 (nM) | Reference |
| ABSK131 | PRMT5-MTA Complex | Lung, Pancreatic | MTAP-deleted | Data not publicly available; high sensitivity reported | [1] |
| MRTX1719 | PRMT5-MTA Complex | Colon | HCT116 (MTAP-del) | 11 | [1] |
| MRTX1719 | PRMT5-MTA Complex | Colon | HCT116 (MTAP-WT) | >10,000 | |
| AMG 193 | PRMT5-MTA Complex | Pancreatic, Lung, etc. | MTAP-null cell lines | Potent biochemical and cellular activity reported | |
| TNG908 | PRMT5-MTA Complex | Glioblastoma, etc. | MTAP-deleted cell lines | ~15-fold more potent in MTAP-deleted vs. WT cells |
IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Efficacy of MTA-Cooperative PRMT5 Inhibitors in Xenograft Models
| Compound | Cancer Type | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| ABSK131 | Lung, Pancreatic | Mouse models | Not specified | Significantly enhanced anti-tumor efficacy | |
| MRTX1719 | Lung, Pancreatic, Mesothelioma | Xenograft models | Not specified | Marked anti-tumor activity, including regression | |
| AMG 193 | NSCLC, Pancreatic, Esophageal | CDX and PDX models | Oral, once-daily | Robust anti-tumor activity | |
| TNG908 | Glioblastoma | Orthotopic model | Oral | Near tumor stasis, 3-fold increase in median survival |
CDX: Cell line-derived xenograft; PDX: Patient-derived xenograft.
Table 3: Comparison with Standard-of-Care Therapies
| Therapy | Cancer Type | Regimen | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Reference |
| Platinum-Based Chemotherapy | Advanced NSCLC | Cisplatin/Carboplatin + Paclitaxel/Gemcitabine | 8.1 - 10.3 months | 4.0 - 5.1 months | |
| FOLFIRINOX | Metastatic Pancreatic Cancer | 5-FU, Leucovorin, Irinotecan, Oxaliplatin | 11.1 months | 6.4 months | |
| Gemcitabine + nab-Paclitaxel | Metastatic Pancreatic Cancer | Gemcitabine, nab-Paclitaxel | 8.5 months | 5.5 months |
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
Workflow:
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MTAP-deleted lung or pancreatic cancer cell lines) in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Treat the cells with a serial dilution of the test compound (e.g., ABSK131) and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane using Annexin V.
Methodology:
-
Cell Treatment: Treat cells with the test compound for a specified duration.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add fluorochrome-conjugated Annexin V and a viability dye (e.g., Propidium Iodide, PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
In Vivo Xenograft Study
This study evaluates the anti-tumor efficacy of a compound in an animal model.
Workflow:
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells with MTAP deletion into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Once tumors reach a predetermined volume, randomize the mice into different treatment groups (e.g., vehicle control, ABSK131 low dose, ABSK131 high dose).
-
Drug Administration: Administer the test compound and vehicle control according to the specified dosing schedule and route (e.g., oral gavage).
-
Monitoring: Measure tumor dimensions with calipers and monitor the body weight of the mice regularly.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the Tumor Growth Inhibition (TGI) using the formula: %TGI = [1 - (Final Tumor Volume of Treated Group / Final Tumor Volume of Control Group)] x 100.
Conclusion
ABSK131 represents a promising novel therapeutic agent for the treatment of MTAP-deleted cancers. Its MTA-cooperative mechanism of PRMT5 inhibition offers a targeted approach to selectively kill cancer cells. Preclinical data, although limited in the public domain, suggests potent anti-proliferative and anti-tumor activity. Further investigation and clinical trials are necessary to fully elucidate the therapeutic potential of ABSK131 in comparison to other PRMT5 inhibitors and the current standards of care. This guide provides a framework for researchers to understand the mechanism, available data, and experimental methodologies for validating the anticancer effects of this and similar agents.
References
Confirming the Molecular Target of Anticancer Agent 131: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Anticancer Agent 131, primarily identified as the radioisotope Iodine-131 (I-131), and its application in targeted cancer therapy. We delve into its molecular targeting mechanisms, comparative efficacy against alternative treatments, and detailed experimental protocols. The information presented herein is intended to support research and development efforts in oncology.
Introduction to this compound (Iodine-131)
Iodine-131 is a radioisotope that has been a cornerstone in the treatment of well-differentiated thyroid cancers for decades. Its therapeutic effect is rooted in the unique biology of thyroid cells, which naturally absorb and concentrate iodine. More recently, the cytotoxic properties of I-131 have been harnessed in a new generation of targeted radiopharmaceuticals, where it is conjugated to molecules that specifically seek out cancer cells beyond the thyroid, thereby delivering a localized lethal dose of radiation. This guide will explore both the traditional use of I-131 and its application in these novel targeted agents.
Section 1: Iodine-131 in Differentiated Thyroid Cancer
Molecular Target: Sodium-Iodide Symporter (NIS) in Thyroid Cells
The primary molecular target of Iodine-131 in the context of thyroid cancer is not a single molecule in the traditional sense, but rather the thyroid follicular cell itself, through the Sodium-Iodide Symporter (NIS). NIS is a transmembrane protein that actively transports iodide from the bloodstream into the thyroid cells. Cancerous thyroid cells that retain this function will also accumulate I-131.
Once inside the cell, I-131 undergoes radioactive decay, emitting beta particles that have a short range of penetration (0.6 to 2 mm). This localized emission of high-energy electrons induces DNA double-strand breaks and generates reactive oxygen species, ultimately leading to the death of the thyroid cancer cells with minimal damage to surrounding tissues.
Comparative Efficacy of I-131 in Differentiated Thyroid Cancer
Radioactive iodine (RAI) therapy is typically used as an adjuvant treatment after surgical removal of the thyroid gland (thyroidectomy) to ablate any remaining thyroid tissue and treat microscopic or metastatic disease. Its efficacy is compared with other treatment modalities below.
Table 1: Comparison of Treatment Outcomes in Differentiated Thyroid Cancer
| Treatment Modality | Efficacy Metric | Result | Citation |
| I-131 Therapy (Post-Surgery) | 5-Year Survival (Stage IV PTC) | 89% | [1] |
| No I-131 Therapy (Post-Surgery) | 5-Year Survival (Stage IV PTC) | 77.3% | [1] |
| I-131 Therapy (Post-Surgery) | 10-Year Survival (Stage IV PTC) | 86% | [1] |
| No I-131 Therapy (Post-Surgery) | 10-Year Survival (Stage IV PTC) | 74.5% | [1] |
| Surgery Alone (Clinically Detected Recurrence) | Salvage Rate | 57% | [2] |
| I-131 Ablation (Scintigraphically Detected Recurrence) | Salvage Rate | 90% | |
| Lenvatinib (RAI-Refractory DTC) | Median Progression-Free Survival | 18.3 months | |
| Sorafenib (RAI-Refractory DTC) | Median Progression-Free Survival | 10.8 months |
PTC: Papillary Thyroid Carcinoma; DTC: Differentiated Thyroid Carcinoma; RAI: Radioactive Iodine.
Section 2: Targeted Radiopharmaceuticals Incorporating Iodine-131
The versatility of Iodine-131 as a cytotoxic payload has led to its incorporation into targeted therapies for a variety of cancers that do not naturally absorb iodine. These agents consist of a targeting moiety (e.g., a small molecule or antibody) linked to I-131.
I-131-CLR1404 (Iopofosine) for Relapsed/Refractory Multiple Myeloma
-
Molecular Target: Phospholipid ethers (PLEs) in lipid rafts of cancer cell membranes. Iopofosine is a PLE analog that is selectively taken up and retained by cancer cells.
-
Mechanism of Action: Once internalized, the I-131 payload delivers cytotoxic radiation to the multiple myeloma cells.
Table 2: Efficacy of I-131-CLR1404 vs. Standard of Care in Relapsed/Refractory Multiple Myeloma (RRMM)
| Treatment | Patient Population | Overall Response Rate (ORR) | Clinical Benefit Rate (CBR) | Median Overall Survival (mOS) | Citation |
| I-131-CLR1404 (≥60 mCi) | Heavily pretreated RRMM (post anti-BCMA) | 50% | 100% | Not Reached (at data cutoff) | |
| Standard of Care (2nd Line) | RRMM (2018-2022) | - | - | 69.2 months | |
| Standard of Care (3rd Line) | RRMM (2018-2022) | - | - | 42.9 months | |
| Standard of Care (4th Line) | RRMM (2018-2022) | - | - | 19.9 months |
131I-MIP-1095 for Metastatic Castration-Resistant Prostate Cancer (mCRPC)
-
Molecular Target: Prostate-Specific Membrane Antigen (PSMA), a cell surface protein highly expressed on prostate cancer cells.
-
Mechanism of Action: 131I-MIP-1095 is a small molecule that binds to PSMA, leading to the internalization of the I-131 radioisotope and subsequent cell death.
Table 3: Efficacy of 131I-MIP-1095 vs. Standard of Care in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
| Treatment | Patient Population | >50% PSA Decline | Median Overall Survival (mOS) | Median Radiographic Progression-Free Survival (rPFS) | Citation |
| 131I-MIP-1095 | Post-chemotherapy mCRPC | 60.7% | 10.3 months | 5.4 months | |
| Abiraterone + Prednisone | Post-chemotherapy mCRPC | - | 14.8 months | 5.6 months | |
| Enzalutamide | Post-chemotherapy mCRPC | - | 18.4 months | - | |
| Abiraterone + Prednisone | Chemo-naïve mCRPC | - | 35.3 months | 16.5 months | |
| Enzalutamide | Chemo-naïve mCRPC | - | 32.4 months | Not Reached |
Iodine I-131 Tenatumomab for Recurrent Malignant Glioma
-
Molecular Target: Tenascin-C (TNC), an extracellular matrix protein that is overexpressed in various tumors, including glioblastoma, and is involved in tumor proliferation and invasion.
-
Mechanism of Action: Tenatumomab is a monoclonal antibody that targets TNC. When labeled with I-131, it delivers targeted radiation to the tumor microenvironment.
Table 4: Efficacy of I-131 Tenatumomab vs. Standard of Care in Glioblastoma
| Treatment | Patient Population | Median Overall Survival (mOS) | 6-Month Progression-Free Survival (PFS6) | Citation |
| I-131 Tenatumomab (Phase I) | Recurrent Malignant Glioma | 12.7 - 15.9 months | - | |
| Temozolomide + Radiation | Newly Diagnosed Glioblastoma | 14.6 months | - | |
| Bevacizumab | Recurrent Glioblastoma | 9.3 months | 45% | |
| Bevacizumab (Low Dose) | Recurrent Glioblastoma | 10.23 months | - |
Section 3: Experimental Protocols
Radioactive Iodine Uptake (RAIU) Assay
This assay is crucial for determining the functionality of thyroid tissue and its ability to concentrate iodine, which is a prerequisite for effective I-131 therapy in thyroid cancer.
Methodology:
-
Patient Preparation: The patient is instructed to follow a low-iodine diet for 1-2 weeks prior to the test and to discontinue any medications that may interfere with iodine uptake.
-
Administration of Radiotracer: A small, diagnostic dose of radioactive iodine (typically I-123 or a low dose of I-131) is administered orally in capsule or liquid form.
-
Uptake Measurement: At specific time points, usually 4-6 hours and 24 hours after administration, a gamma probe is placed over the patient's neck to measure the amount of radioactivity in the thyroid gland.
-
Calculation of Uptake: The percentage of the administered radioactive iodine that has been taken up by the thyroid is calculated. This value helps to determine if the thyroid tissue is avid for iodine and therefore likely to respond to therapeutic doses of I-131.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is a fundamental tool for evaluating the in vitro efficacy of anticancer agents.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the anticancer agent (e.g., I-131 labeled compounds or their non-radioactive counterparts) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT is added to each well. The plate is then incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the agent that inhibits cell growth by 50%) is determined.
Section 4: Visualizing Molecular Pathways and Workflows
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.
References
Navigating the Nuances of Anticancer Agent 131: A Comparative Guide to Reproducibility
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the bedrock of scientific advancement. This guide provides a comprehensive comparison of Anticancer agent 131, identified as Sodium Iodide I-131, with alternative treatments for differentiated thyroid cancer. It delves into the experimental data, protocols, and factors influencing the reproducibility of its therapeutic effects.
Sodium Iodide I-131 is a cornerstone in the management of differentiated thyroid cancer, leveraging the thyroid's natural iodine uptake mechanism to deliver targeted radiotherapy.[1] Its efficacy, however, is not uniform and depends on a multitude of factors, making a thorough understanding of its performance crucial for predictable outcomes.
Comparative Efficacy of Sodium Iodide I-131
The therapeutic landscape for differentiated thyroid cancer includes surgery, external beam radiation therapy (EBRT), and targeted therapies like tyrosine kinase inhibitors (TKIs). The choice of treatment is contingent on the stage and characteristics of the disease.
| Treatment Modality | Efficacy in Differentiated Thyroid Cancer | Key Considerations |
| Sodium Iodide I-131 | Highly effective for remnant ablation and treating metastases that concentrate iodine.[1][2] Success rates for remnant ablation vary, with some studies showing an 87.9% effective rate.[3] | Efficacy is dependent on iodine avidity of the tumor tissue. Factors like tumor size and radioiodine uptake levels can influence outcomes.[4] |
| Surgery (Thyroidectomy) | The primary and most effective treatment for localized thyroid cancer. | Often followed by I-131 therapy to ablate remnant thyroid tissue and treat microscopic disease. |
| External Beam Radiation Therapy (EBRT) | Used for high-risk patients with extracapsular extension to improve local control. A study showed no local recurrences in the EBRT group compared to nine in the no-EBRT group. | May be more effective than I-131 in controlling microscopic residual disease when no gross thyroid tissue remains. |
| Tyrosine Kinase Inhibitors (TKIs) | Approved for radioiodine-refractory differentiated thyroid cancer. Can restore iodine uptake in some refractory tumors, enabling subsequent I-131 therapy. | Associated with a range of side effects that require careful management. |
Understanding the Reproducibility of Sodium Iodide I-131 Therapy
The reproducibility of outcomes with Sodium Iodide I-131 therapy is a critical area of investigation. Several factors have been identified that contribute to the variability in treatment success.
Factors Influencing Treatment Efficacy and Reproducibility:
-
Tumor Iodine Avidity: The expression of the sodium-iodide symporter (NIS) is essential for I-131 uptake. Tumors with low or absent NIS expression are often refractory to treatment.
-
Tumor Burden and Size: Larger tumors and a higher burden of metastatic disease are associated with poorer outcomes.
-
Radioiodine Uptake and Retention: The percentage of radioiodine uptake and its effective half-life within the tumor tissue are significant predictors of successful ablation.
-
Patient Preparation: A low-iodine diet and appropriate withdrawal from thyroid hormone medication are crucial to maximize I-131 uptake.
-
Dosage Strategy: Both fixed-dose and uptake-related dosing strategies are used, with some studies suggesting a fixed-dose protocol may be more effective for remnant ablation in certain patient populations.
Experimental Protocols
Detailed methodologies are paramount for the reproducibility of experimental and clinical results. Below are summaries of key protocols related to Sodium Iodide I-131 therapy.
Protocol for Thyroid Remnant Ablation with Sodium Iodide I-131
-
Patient Preparation:
-
A low-iodine diet is recommended for 1-2 weeks prior to treatment to enhance radioiodine uptake.
-
Thyroid hormone withdrawal or administration of recombinant human TSH (rhTSH) is necessary to elevate TSH levels (>30 µIU/mL) and stimulate remnant thyroid tissue.
-
-
Dosage Determination:
-
Doses can be fixed (e.g., 30-100 mCi) or calculated based on the 24-hour radioiodine uptake in the thyroid bed.
-
-
Administration:
-
Sodium Iodide I-131 is administered orally in capsule or liquid form.
-
-
Post-Treatment Evaluation:
-
A post-therapy whole-body scan is performed 2-10 days after administration to assess radioiodine distribution.
-
Serum thyroglobulin (Tg) levels are monitored at 6-12 months to assess treatment response. Successful ablation is often defined by a negative whole-body scan and undetectable Tg levels.
-
Workflow for Evaluating Treatment Response
Signaling Pathways and Mechanism of Action
Sodium Iodide I-131's therapeutic effect is mediated by its physical properties and the unique biology of thyroid cells.
Mechanism of Action of Sodium Iodide I-131
The primary mechanism involves the selective uptake of iodide by thyroid follicular cells via the sodium-iodide symporter (NIS). Once inside the cell, the radioactive I-131 isotope decays, emitting beta particles that induce DNA damage and cell death in the thyroid tissue.
The expression and function of the NIS are regulated by complex signaling pathways, including the MAPK and PI3K/Akt pathways. In some radioiodine-refractory cancers, these pathways are dysregulated, leading to decreased NIS expression and reduced I-131 uptake. TKIs that inhibit these pathways have been shown to restore NIS expression and re-sensitize tumors to I-131 therapy.
References
Validating Anticancer Agent 131 in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Anticancer Agent 131 (Iodine-131) with alternative therapies for specific cancer types, supported by preclinical data from patient-derived xenograft (PDX) models. The focus is on providing actionable data and detailed methodologies to inform preclinical research and drug development programs.
Introduction to this compound (Iodine-131)
This compound, chemically known as Iodine-131 (I-131), is a radioisotope of iodine that has been a cornerstone in the treatment of differentiated thyroid cancer for decades. Its therapeutic effect stems from the selective uptake of iodine by thyroid cells, leading to targeted delivery of cytotoxic beta and gamma radiation. In addition to its primary indication, a modified form, I-131-metaiodobenzylguanidine (I-131-MIBG), is utilized for the targeted radiotherapy of neuroblastoma, a pediatric cancer of the sympathetic nervous system.
This guide will evaluate the preclinical efficacy of I-131 in the context of two distinct malignancies:
-
Radioiodine-Refractory Differentiated Thyroid Cancer (DTC): Comparing I-131 with the multi-kinase inhibitors Sorafenib and Lenvatinib.
-
High-Risk Neuroblastoma: Comparing I-131-MIBG with the targeted radionuclide therapy 177Lu-DOTATATE.
The validation of these agents in patient-derived xenograft (PDX) models, which more accurately recapitulate the heterogeneity and microenvironment of human tumors, is crucial for predicting clinical efficacy.
I. Radioiodine-Refractory Differentiated Thyroid Cancer
This compound (Iodine-131)
Mechanism of Action: Thyroid follicular cells uniquely express the sodium-iodide symporter (NIS), which actively transports iodine into the cell.[1] I-131, upon administration, is concentrated in these cells, where it emits beta particles that induce DNA damage and cell death.[3] The efficacy of I-131 is therefore contingent on the expression and proper localization of NIS at the cell membrane. In radioiodine-refractory DTC, the expression or function of NIS is often impaired, frequently due to alterations in the MAPK and PI3K/Akt signaling pathways.
Preclinical Efficacy in PDX Models: Direct quantitative data on the efficacy of I-131 in differentiated thyroid cancer PDX models is limited in publicly available literature. Most studies focus on the mechanisms of radioiodine resistance and strategies to re-sensitize tumors to I-131. The lack of robust preclinical data for I-131 in these advanced models highlights a critical gap in understanding its activity in heterogeneous, refractory disease.
Alternative Agents: Sorafenib and Lenvatinib
Sorafenib and Lenvatinib are multi-kinase inhibitors approved for the treatment of radioiodine-refractory DTC. They target key signaling pathways involved in tumor proliferation and angiogenesis.
Preclinical Efficacy of Sorafenib and Lenvatinib in Thyroid Cancer Xenograft Models
| Agent | Cancer Type | PDX Model | Dosage | Treatment Duration | Key Findings | Reference |
| Sorafenib | Anaplastic Thyroid Carcinoma | Orthotopic Xenografts | 40 mg/kg and 80 mg/kg daily | 16 days | 63% and 93% inhibition of tumor growth, respectively. | |
| Lenvatinib | Anaplastic Thyroid Carcinoma | Xenografts | 10 and 100 mg/kg daily | Not Specified | Significant antitumor activity in all 5 ATC xenograft models. | |
| Lenvatinib | Differentiated Thyroid Cancer | Xenografts | Not Specified | 15 days | Significant antitumor activity in 5 DTC xenograft models. | |
| Lenvatinib | Papillary Thyroid Cancer | Patient-Derived Xenografts | Not Specified | Not Specified | Significant inhibition of tumor progression. | |
| Lenvatinib | Anaplastic Thyroid Carcinoma | Co-implantation with pericytes | Not Specified | 3 weeks | Significantly reduced xenograft tumor size. |
Signaling Pathways
The signaling pathways targeted by I-131 and the alternative agents highlight their distinct mechanisms of action.
Figure 1: Signaling pathways for I-131 and Tyrosine Kinase Inhibitors.
II. High-Risk Neuroblastoma
I-131-MIBG therapy is a targeted radiopharmaceutical approach for high-risk neuroblastoma that has relapsed or is refractory to standard therapies.
This compound (I-131-MIBG)
Mechanism of Action: Neuroblastoma cells often express the norepinephrine transporter (NET). I-131-MIBG, a structural analog of norepinephrine, is taken up by the NET, leading to the targeted delivery of radiation to the tumor cells.
Preclinical Efficacy in PDX Models: While clinical data shows response rates of 30-40% in relapsed neuroblastoma, specific quantitative data from PDX models is not readily available in the literature. Studies in murine xenograft models have demonstrated the feasibility of using radiolabeled MIBG for tumor imaging and dosimetry, which is a prerequisite for therapy.
Alternative Agent: 177Lu-DOTATATE
177Lu-DOTATATE is another targeted radionuclide therapy being investigated for neuroblastoma. It targets the somatostatin receptor 2 (SSTR2), which is expressed in a significant proportion of neuroblastomas.
Preclinical Efficacy of 177Lu-DOTATATE in Neuroblastoma Xenograft Models
| Agent | Cancer Type | PDX Model | Key Findings | Reference |
| 177Lu-DOTATATE | Neuroblastoma | Xenografts | Monotherapy significantly prolonged median survival compared to placebo (96.5 days vs. 50.5 days). | |
| 177Lu-DOTATATE | Neuroblastoma | Tumor Spheroids (including PDX lines) | Inhibited spheroid growth in all models. |
Signaling Pathways
The distinct targeting mechanisms of I-131-MIBG and 177Lu-DOTATATE are crucial for patient selection in clinical trials.
Figure 2: Signaling pathways for I-131-MIBG and 177Lu-DOTATATE.
Experimental Protocols
Establishment of Patient-Derived Xenografts (PDX)
A generalized protocol for the establishment of PDX models is outlined below. Specific modifications may be required based on the tumor type.
Figure 3: General workflow for establishing patient-derived xenografts.
Detailed Steps:
-
Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients under sterile conditions and transported in a suitable medium.
-
Preparation: The tissue is mechanically minced into small fragments (1-3 mm³). For some protocols, enzymatic digestion to create a cell suspension may be performed.
-
Implantation: Tumor fragments or cell suspensions are implanted into immunodeficient mice (e.g., NOD/SCID or NSG) either subcutaneously or orthotopically into the relevant organ (e.g., thyroid gland).
-
Monitoring: Tumor growth is monitored regularly using calipers.
-
Passaging: Once tumors reach a specified size (e.g., 1-1.5 cm³), they are harvested and can be serially passaged into new cohorts of mice for expansion of the PDX line.
-
Characterization: Established PDX models are characterized to ensure they retain the histopathological and molecular features of the original patient tumor.
Administration of Therapeutic Agents
-
Iodine-131: Administered orally or via intraperitoneal injection. Thyroid hormone withdrawal or recombinant TSH administration is required to maximize I-131 uptake by thyroid tissue.
-
I-131-MIBG: Administered intravenously. Patients (and animals in preclinical studies) receive potassium iodide to block thyroidal uptake of free I-131.
-
Sorafenib and Lenvatinib: Typically administered orally (gavage) in preclinical models.
-
177Lu-DOTATATE: Administered intravenously.
Conclusion
The validation of anticancer agents in patient-derived xenograft models provides a more clinically relevant assessment of efficacy compared to traditional cell line-derived xenografts. For radioiodine-refractory differentiated thyroid cancer, multi-kinase inhibitors like Lenvatinib and Sorafenib have demonstrated significant tumor growth inhibition in xenograft models, including PDX models. In contrast, robust preclinical data for Iodine-131 in thyroid cancer PDX models is lacking, representing a key area for future research to better understand its activity in heterogeneous and resistant tumors.
In the context of high-risk neuroblastoma, both I-131-MIBG and 177Lu-DOTATATE represent promising targeted radionuclide therapies. Preclinical studies in xenograft and PDX models have shown the potential of 177Lu-DOTATATE to prolong survival. Further head-to-head comparisons of these agents in neuroblastoma PDX models are warranted to guide clinical trial design and patient stratification based on norepinephrine transporter and somatostatin receptor 2 expression.
This comparative guide underscores the importance of utilizing advanced preclinical models to generate robust, comparative data that can accelerate the development of more effective and personalized cancer therapies.
References
Cross-Validation of Anticancer Agent Iodine-131 Activity: A Comparative Guide
Introduction: Iodine-131 (I-131), a radioisotope of iodine, has long been a cornerstone in the treatment of thyroid malignancies. Its therapeutic efficacy stems from the emission of beta particles, which induce cellular damage and death in targeted tissues.[1][2] Recently, the application of I-131 has expanded beyond thyroid cancer, with researchers exploring its potential in other malignancies through conjugation with tumor-targeting molecules. This guide provides a comparative overview of the in vitro anticancer activity of I-131 and I-131-labeled agents, drawing data from various independent research laboratories. While a formal cross-laboratory validation study with standardized protocols is not available in the published literature, this compilation of data from different sources offers valuable insights into its potential efficacy across various cancer types.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of Iodine-131 and its conjugates as reported in different studies. It is important to note that direct comparison of these values is challenging due to variations in experimental conditions, methodologies, and the specific forms of the agent used across different laboratories.
| Anticancer Agent | Cancer Type | Cell Line | Endpoint | Result | Laboratory/Source |
| Iodine-131 | Thyroid Squamous Carcinoma | SW579 | Cell Viability | <0.5% at 14.8 MBq/mL | [1] |
| ¹³¹I-F1 (Caerin 1.1 peptide) | Anaplastic Thyroid Cancer | CAL-62 | Cell Proliferation | 47.2% at 10 µg/mL | [3] |
| Na¹³¹I | Triple-Negative Breast Cancer | MDA-MB-231 | Cell Viability | 24% at 3.70 MBq | [4] |
| ¹³¹I-MIP-1095 | Prostate Cancer | LNCaP (Spheroids) | Spheroid Growth Inhibition | Significant inhibition at 0.37 MBq/mL |
Signaling Pathway of Iodine-131 in Thyroid Cancer
Iodine-131 exerts its anticancer effects in thyroid cancer cells through the induction of apoptosis and cell cycle arrest. One of the key mechanisms involves the regulation of the JNK/NF-κB signaling pathway. I-131 treatment has been shown to upregulate the expression of B-cell translocation gene 2 (BTG2), which in turn activates the JNK and NF-κB pathways, leading to programmed cell death.
Caption: Iodine-131 induced signaling pathway in thyroid cancer cells.
Experimental Protocols
The assessment of the anticancer activity of radiopharmaceuticals like Iodine-131 involves specialized in vitro assays. Below are detailed methodologies for key experiments cited in the literature.
Cell Viability and Cytotoxicity Assays
1. MTS Assay (as described for Na¹³¹I on MDA-MB-231 cells)
-
Cell Seeding: Plate MDA-MB-231 cells in a 96-well microplate at a density of 5,000 cells/well in a final volume of 200 µL/well and incubate for 72 hours.
-
Compound Treatment: Treat the cells with incremental radiation doses of Na¹³¹I (e.g., 0.37, 1.85, 3.70, 5.55, and 7.40 MBq).
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
2. MTT Assay (general protocol)
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Expose cells to various concentrations of the test agent for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Determine the IC50 value, which is the concentration of the agent that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the desired concentrations of the anticancer agent for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
General Experimental Workflow for In Vitro Radiopharmaceutical Testing
The following diagram outlines a typical workflow for the in vitro evaluation of a novel radiolabeled anticancer agent.
Caption: General workflow for in vitro testing of a radiopharmaceutical.
Conclusion
This guide provides a snapshot of the currently available data on the in vitro anticancer activity of Iodine-131 and its derivatives. The presented data, though not from a standardized cross-laboratory study, consistently demonstrates the cytotoxic potential of I-131 across various cancer cell lines, including those of thyroid, breast, and prostate origin. The elucidation of its mechanism of action, particularly the involvement of the JNK/NF-κB pathway, provides a solid foundation for further research and development. The detailed experimental protocols and the general workflow for radiopharmaceutical testing offer a valuable resource for researchers in the field of oncology and drug development. Future standardized cross-validation studies are warranted to establish a more definitive and comparable profile of the anticancer activity of Iodine-131 and its targeted analogs.
References
- 1. Iodine-131 treatment of thyroid cancer cells leads to suppression of cell proliferation followed by induction of cell apoptosis and cell cycle arrest by regulation of B-cell translocation gene 2-mediated JNK/NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iodine-131 treatment of thyroid cancer cells leads to suppression of cell proliferation followed by induction of cell apoptosis and cell cycle arrest by regulation of B-cell translocation gene 2-mediated JNK/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted radioimmunotherapy with the iodine-131-labeled caerin 1.1 peptide for human anaplastic thyroid cancer in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Single Dose and Fractionated Dose of I-131 Radiolabeled Nanoparticles for Triple-Negative Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for Potent Anticancer Agents
Disclaimer: The following guidance pertains to the safe handling of a potent, generic anticancer agent, referred to herein as "Anticancer Agent 131." This designation is not a recognized chemical identifier. All personnel must consult the specific Safety Data Sheet (SDS) for the exact compound in use to ensure adherence to material-specific safety protocols. The procedures outlined below are based on established best practices for handling highly cytotoxic and hazardous pharmaceutical compounds.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It includes detailed operational and disposal plans to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are critical to prevent dermal, ocular, and respiratory exposure to potent anticancer agents. The required level of PPE varies with the activity being performed.
PPE Requirements by Activity
| Activity | Gloves | Gown | Respiratory Protection | Eye/Face Protection |
| Receiving/Storage | Single pair, chemotherapy-tested | Not required unless leakage is suspected | Not required unless leakage is suspected | Not required unless leakage is suspected |
| Preparation/Compounding | Double pair, chemotherapy-tested | Disposable, impermeable, long-sleeved with tight cuffs | NIOSH-certified respirator (e.g., N95) within a ventilated enclosure | Goggles or face shield |
| Administration | Double pair, chemotherapy-tested | Disposable, impermeable, long-sleeved with tight cuffs | Surgical mask (face shield recommended) | Goggles or face shield |
| Waste Disposal | Double pair, chemotherapy-tested | Disposable, impermeable, long-sleeved with tight cuffs | NIOSH-certified respirator if aerosolization is possible | Goggles or face shield |
| Spill Cleanup | Double pair, heavy-duty, chemotherapy-tested | Disposable, impermeable, long-sleeved with tight cuffs | NIOSH-certified respirator (e.g., N95 or higher) | Goggles and face shield |
Note: All PPE should be disposable and is to be removed in a manner that prevents cross-contamination.[1]
Operational Procedures
Adherence to standardized procedures for handling, preparation, and administration is mandatory to mitigate the risks associated with potent anticancer agents.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the shipping container for any signs of damage or leakage.[1]
-
Don PPE: Wear a single pair of chemotherapy-tested gloves.[1]
-
Transport: Move the agent in a sealed, leak-proof secondary container to the designated storage area.[1]
-
Storage: Store "this compound" in a clearly labeled, dedicated, and ventilated area, separate from other chemicals.[1]
Preparation and Compounding
-
Don PPE: Wear double pairs of chemotherapy-tested gloves, an impermeable gown, a NIOSH-certified respirator, and a face shield.
-
Engineering Controls: All manipulations should be performed within a certified biological safety cabinet (BSC) or a compounding aseptic containment isolator (CACI) to minimize aerosol generation.
-
Surface Protection: Work on a disposable, plastic-backed absorbent pad to contain any minor spills.
-
Labeling: Clearly label all preparations with the agent's name, concentration, and the date of preparation.
Administration
-
Don PPE: Wear double pairs of chemotherapy-tested gloves, an impermeable gown, and a face shield.
-
System Integrity: Ensure all connections in the administration set are secure to prevent leakage.
-
Priming: Prime IV tubing with a non-drug solution. If priming with the drug is necessary, do so into a sterile, contained receptacle.
Disposal Plan
Proper disposal of "this compound" and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal
All items that come into contact with the anticancer agent, including gloves, gowns, needles, vials, and cleaning materials, are considered cytotoxic waste.
-
Segregation: Immediately place all contaminated materials in designated, sealed, and clearly labeled cytotoxic waste containers.
-
Container Specifications: Waste containers must be puncture-resistant, leak-proof, and have a secure lid.
-
Disposal Route: Cytotoxic waste must be disposed of according to institutional and regulatory guidelines, typically through high-temperature incineration.
Spill Management
In the event of a spill, a prompt and coordinated response is essential to contain the contamination and protect personnel.
Spill Cleanup Protocol
-
Secure Area: Restrict access to the spill area immediately.
-
Don PPE: Put on a full set of spill-response PPE, including a NIOSH-certified respirator.
-
Containment: Use a spill kit to contain and absorb the spill, working from the outer edge inward.
-
Decontamination: Clean the area with an appropriate deactivating agent, followed by a neutral detergent and water.
-
Waste Disposal: Dispose of all cleanup materials as cytotoxic waste.
Visualized Workflows
The following diagrams illustrate key procedural workflows for handling "this compound".
Caption: PPE selection workflow based on the handling activity.
Caption: Disposal pathway for cytotoxic waste.
Caption: Logical flow for a cytotoxic agent spill response.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
